Glycopyrronium Tosylate
Description
Properties
CAS No. |
1624259-25-1 |
|---|---|
Molecular Formula |
C26H37NO7S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |
InChI Key |
UOWOLENSDISMPG-FFUVTKDNSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |
Origin of Product |
United States |
Foundational & Exploratory
Glycopyrronium Tosylate: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycopyrronium (B1196793) tosylate, a quaternary ammonium (B1175870) anticholinergic agent, exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This document provides a comprehensive technical overview of the molecular interactions, binding kinetics, and downstream signaling pathways affected by glycopyrronium tosylate. Quantitative data on binding affinities and functional potencies are summarized, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is the tosylate salt form of glycopyrronium, a quaternary ammonium muscarinic antagonist. Its primary clinical application is in the topical treatment of primary axillary hyperhidrosis, where it acts locally to reduce sweat production.[1] By competitively blocking the binding of acetylcholine to muscarinic receptors on eccrine sweat glands, glycopyrronium effectively inhibits cholinergic stimulation of sweat secretion.[2] This document delves into the specific molecular interactions of glycopyrronium with the five subtypes of muscarinic acetylcholine receptors (M1-M5), providing a detailed analysis for researchers and drug development professionals.
Molecular Mechanism of Action
Glycopyrronium is a competitive antagonist of acetylcholine at muscarinic receptors.[3] This means that it binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to a physiological response.
Muscarinic Receptor Subtypes and Signaling
There are five subtypes of muscarinic receptors (M1-M5), which are all G-protein coupled receptors (GPCRs). They are broadly classified into two major signaling pathways:
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening potassium channels.
Glycopyrronium, by blocking these receptors, prevents the downstream signaling events associated with their activation.
Quantitative Pharmacodynamics
The affinity and potency of glycopyrronium have been characterized in various in vitro studies. The following tables summarize the key quantitative data regarding its interaction with muscarinic receptor subtypes.
Muscarinic Receptor Binding Affinities
The binding affinity of glycopyrronium for muscarinic receptor subtypes is typically determined through competitive radioligand binding assays and is expressed as the inhibitor constant (Ki) or its logarithmic form (pKi).
| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |
| M1 | Rat Cerebral Cortex | [3H]-telenzepine | 2.0 | 8.70 | Haddad et al., 1999 |
| M2 | Rat Heart | [3H]-NMS | 1.889 | 8.72 | Wall et al. |
| M2 | Rat Heart | [3H]-NMS | 3.6 | 8.44 | Haddad et al., 1999 |
| M3 | Rat Salivary Glands | [3H]-NMS | 1.686 | 8.77 | Wall et al. |
| M3 | Rat Salivary Glands | [3H]-NMS | 0.5 | 9.30 | Haddad et al., 1999 |
Note: There is some discrepancy in the literature regarding the selectivity of glycopyrronium. While some studies suggest no significant selectivity between M1, M2, and M3 receptors[4][5], others indicate a slightly higher affinity for M3 and M1 receptors over M2 receptors.[6] Data for M4 and M5 receptors are not consistently reported in direct competitive binding assays with glycopyrronium. A comprehensive profile from DrugBank suggests an affinity order of M1 > M3 > M2/M4 > M5, though specific Ki values are not provided.[3]
Functional Antagonism Potency
The functional potency of glycopyrronium as a muscarinic antagonist is determined by its ability to inhibit the physiological response to a muscarinic agonist in isolated tissues or cells. This is often expressed as the IC50 (half-maximal inhibitory concentration) or the pA2/pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
| Receptor Subtype | Tissue/Cell Preparation | Agonist | Potency Value | Reference |
| M1 (presumed) | Rabbit Vas Deferens | McN-A-343 | pKB > 11 | Fuder & Meincke, 1993[7] |
| M2 | Paced Rat Left Atria | Methacholine | pA2 = 9.09 | Fuder & Meincke, 1993[7] |
| M3 | Guinea Pig Ileum | Methacholine | pKB = 10.31 | Fuder & Meincke, 1993[7] |
Note: The high pKB value at the presumed M1 receptor in the rabbit vas deferens suggests a very high potency. The data also indicates a higher functional potency at M3 receptors compared to M2 receptors.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound on the primary signaling pathways of muscarinic receptors.
Caption: Glycopyrronium's antagonism of Gq/11-coupled muscarinic receptors.
Caption: Glycopyrronium's antagonism of Gi/o-coupled muscarinic receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS)).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for M2/M4 Receptors)
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor subtype.
-
Muscarinic agonist (e.g., carbachol).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the muscarinic agonist and forskolin to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the antagonism of the agonist effect.
Functional Assay: Intracellular Calcium Mobilization (for M1/M3/M5 Receptors)
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the M1, M3, or M5 muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the muscarinic agonist into each well and immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50 value for the antagonism of the agonist-induced calcium mobilization.
Conclusion
This compound is a potent competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the blockade of both Gq/11 and Gi/o-coupled signaling pathways, thereby inhibiting acetylcholine-mediated physiological responses. While exhibiting high affinity for M1, M2, and M3 receptor subtypes, there is evidence to suggest a functional preference for M1 and M3 receptors over M2 receptors. This technical guide provides the foundational data and methodologies for further research and development of muscarinic receptor-targeted therapeutics.
References
- 1. Limited Systemic Exposure with Topical this compound in Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Glycopyrronium Tosylate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of glycopyrronium (B1196793) tosylate, an active pharmaceutical ingredient (API) of significant interest. The information presented herein is intended to support research and development activities by providing key data and experimental methodologies.
Chemical and Physical Properties
Glycopyrronium tosylate is the tosylate salt of glycopyrronium, a quaternary ammonium (B1175870) muscarinic antagonist.[] Its chemical structure consists of the glycopyrronium cation and the tosylate anion. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate[] |
| Synonyms | Glycopyrronium tosilate hydrate, Qbrexza, Rapifort[2] |
| CAS Number | 1624259-25-1 (monohydrate)[] |
| Molecular Formula | C₂₆H₃₇NO₇S[3] |
| Molecular Weight | 507.6 g/mol [3] |
| InChI Key | UOWOLENSDISMPG-FFUVTKDNSA-M[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method |
| Melting Point | Data not available for the tosylate salt. The related bromide salt has a melting point of 193.2-194.5°C.[4] One study involved heating this compound to 143-149°C to induce a polymorphic change.[4] | Capillary Melting Point Method |
| pKa | Data not available. | Potentiometric Titration |
| LogP (Octanol/Water) | Data not available. | Shake Flask or HPLC Method |
| Solubility | Soluble in DMSO.[] The solubility of the active moiety, glycopyrrolate, in PBS (pH 7.2) is approximately 10 mg/mL, and in organic solvents like ethanol (B145695) and DMSO, it is approximately 30 mg/mL.[5] | Equilibrium Solubility Assay |
| Appearance | Powder[] | Visual Inspection |
| Crystal Structure | Exists in various crystalline forms, including polymorphs and a monohydrate.[6] Form C has been identified.[4] | X-ray Powder Diffraction (XRPD) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.[7][8]
Melting Point Determination (Capillary Method)
The melting point of a substance is a critical indicator of its purity.[9][10]
Methodology:
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[11]
-
Apparatus: A calibrated melting point apparatus with a heating block and a visual or automated detection system is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a constant rate (e.g., 1-2°C per minute) near the expected melting point.[12]
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[11]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system, at a known concentration (e.g., 1 mM).[13]
-
Apparatus: A calibrated potentiometer with a pH electrode is used.[13]
-
Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[13]
LogP Determination (Shake Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution.[14]
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Procedure: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.[15]
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[15][16]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Solubility Determination (Equilibrium Solubility Assay)
Solubility is a critical parameter for drug formulation and bioavailability.[17]
Methodology:
-
Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values).[18][19]
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18]
-
Sample Processing: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectroscopy.[17]
Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying the crystalline form of a solid material.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is placed on a sample holder.
-
Instrumentation: An X-ray diffractometer is used to irradiate the sample with monochromatic X-rays.
-
Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the specific crystalline form of this compound.
Mechanism of Action and Signaling Pathway
Glycopyrronium is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[20] In the context of its use for hyperhidrosis, it acts on the M3 subtype of muscarinic receptors located on eccrine sweat glands.[21][22] By blocking the binding of acetylcholine to these receptors, glycopyrronium inhibits the downstream signaling cascade that leads to sweat production.[23][24]
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H37NO7S | CID 121225724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US20130211101A1 - Crystalline Glycopyrrolate Tosylate - Google Patents [patents.google.com]
- 7. labinsights.nl [labinsights.nl]
- 8. pharmainventor.com [pharmainventor.com]
- 9. scribd.com [scribd.com]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. acdlabs.com [acdlabs.com]
- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. agilent.com [agilent.com]
- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. who.int [who.int]
- 20. skintherapyletter.com [skintherapyletter.com]
- 21. Development of muscarinic receptors and regulation of secretory responsiveness in rodent sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of muscarinic receptor subtype of rat eccrine sweat gland by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of acetylcholine in regulating secretory responsiveness in rat sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Glycopyrronium Tosylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glycopyrronium (B1196793) tosylate in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, synthesis, purification, and the development of analytical methods. This document collates available quantitative and qualitative data, details common experimental protocols for solubility determination, and presents logical workflows to aid in laboratory practice.
Introduction to Glycopyrronium Tosylate
This compound is the tosylate salt of glycopyrronium, a quaternary ammonium (B1175870) anticholinergic agent. It is a muscarinic receptor antagonist used primarily in the topical treatment of conditions such as primary axillary hyperhidrosis. The physicochemical properties of this compound, particularly its solubility, are fundamental to its efficacy and formulation. The tosylate salt form offers specific solubility characteristics that can be leveraged in drug development.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent systems for formulation, crystallization, and analytical testing. This compound is generally characterized as being soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available, comprehensive solubility screening data is limited. The data presented here is compiled from various sources, and conditions such as temperature are noted where available.
| Solvent | Temperature | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Ambient | 45 mg/mL (88.65 mM) | [2] |
| Acetone | ~50 °C | 27 mg/mL | [3] |
| Ethyl Acetate / DMF (87/13 v/v) | ~55 °C | 24 mg/mL | [3] |
| Acetonitrile (B52724) / Water (50/50 v/v) | Ambient | Soluble (specific value not provided) | [3] |
Comparative Solubility Data of Glycopyrrolate (B1671915)
For comparative purposes, the solubility of the related compound glycopyrrolate (as the bromide salt) is presented below. This can provide an indication of the types of solvents in which this compound may also be soluble.
| Solvent | Temperature | Solubility | Source(s) |
| Water | Ambient | 89.5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Ambient | 65.0 mg/mL | [4] |
| Ethanol | Ambient | 44.5 mg/mL | [4] |
| Dimethylformamide (DMF) | Ambient | 30.0 mg/mL | [4] |
| Ethanol/Water (50:50 to 70:30) | 5 °C | up to 21% w/w | [5] |
| PBS (pH 7.2) | Ambient | 10.0 mg/mL | [6] |
Qualitative Solubility Information
Water-Miscible Organic Solvents:
-
Acetaldehyde
-
Acetic acid
-
Acetonitrile
-
1,2-Butanediol
-
1,3-Butanediol
-
1,4-Butanediol
-
2-Butoxyethanol
-
Butyric acid
-
Diethanolamine
-
Diethylenetriamine
-
Dimethoxyethane
-
1,4-Dioxane
-
Ethanol
-
Ethylamine
-
Ethylene glycol
-
Formic acid
-
Furfuryl alcohol
-
Glycerol
-
Methyl diethanolamine
-
Methyl isocyanide
-
1-Propanol
-
1,3-Propanediol
-
1,5-Pentanediol
-
2-Propanol
-
Propanoic acid
-
Propylene glycol
-
Pyridine
-
Tetrahydrofuran
-
Triethylene glycol[7]
Water-Immiscible Organic Solvents:
-
Benzene
-
n-Butanol
-
Carbon tetrachloride
-
Chloroform
-
Cyclohexane
-
Ethylene chloride
-
Heptane
-
Hexane
-
Pentane
-
Toluene
-
Trichloroethylene
-
Xylene[8]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining equilibrium solubility is the saturation shake-flask method .
Saturation Shake-Flask Method
This method involves adding an excess amount of the solid compound (this compound) to the solvent of interest in a flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
Detailed Methodology:
-
Preparation: An excess of crystalline this compound is added to a known volume of the selected organic solvent in a sealed flask. The use of a calibrated flask is recommended for accuracy.
-
Equilibration: The flask is placed in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. It is crucial to visually confirm that excess solid remains, indicating that the solution is saturated.
-
Sample Collection and Preparation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved solid particles.
-
Analysis: The concentration of this compound in the clear, filtered supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.
-
Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for accurately determining the concentration of this compound in the saturated solvent, as it can also detect any degradation products.
General HPLC Parameters:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like methanol or acetonitrile is commonly used. Ion-pair reagents such as tetra-butyl ammonium hydrogen sulfate (B86663) may be added to the mobile phase to improve peak shape and retention for the quaternary ammonium compound.
-
Detection: UV detection at a suitable wavelength (e.g., around 220 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental determination of solubility and the synthesis process where solvent selection is critical.
Caption: Workflow for determining this compound solubility.
Caption: Role of solvents in this compound production.
Conclusion
The solubility of this compound is a key parameter for its development as a pharmaceutical product. While it is known to be soluble in polar solvents such as DMSO and alcohols, and insoluble in non-polar solvents, there is a notable lack of comprehensive, publicly available quantitative data across a wide range of organic solvents at standard conditions. The data presented in this guide, compiled from various scientific and patent literature, provides a foundational understanding for researchers and formulation scientists. The standardized experimental protocol for solubility determination, the shake-flask method coupled with HPLC analysis, is detailed to facilitate further investigation in this area. Future work should focus on systematic solubility screening to build a more complete and predictive solubility profile for this important pharmaceutical compound.
References
- 1. Buy this compound (EVT-10950943) | 1624259-25-1 [evitachem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medkoo.com [medkoo.com]
- 5. US8618160B2 - Topical glycopyrrolate formulations - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US20160052879A1 - Process for production of this compound - Google Patents [patents.google.com]
- 8. PROCESS FOR PRODUCTION OF this compound | TREA [trea.com]
Long-Term Stability of Glycopyrronium Tosylate Solutions: A Technical Guide
This technical guide provides a comprehensive overview of the long-term stability of glycopyrronium (B1196793) tosylate solutions, intended for researchers, scientists, and drug development professionals. The document summarizes key stability data, details experimental protocols for stability-indicating analyses, and outlines the primary degradation pathways.
Introduction to Glycopyrronium Tosylate Stability
This compound is the active pharmaceutical ingredient in Qbrexza®, a topical anticholinergic agent used for the treatment of primary axillary hyperhidrosis. Ensuring the stability of this compound in solution is critical for maintaining its therapeutic efficacy and safety. The stability of glycopyrrolate (B1671915), the active moiety, is highly dependent on pH, with ester hydrolysis being the primary degradation pathway. The drug is most stable in acidic conditions (pH 2 to 3) and becomes increasingly unstable as the pH rises above 6.0.[1]
Formulation strategies to ensure stability often involve the use of buffering agents, such as citric acid and sodium citrate, to maintain an optimal pH.[2] For instance, a target pH of 4.5 has been shown to provide acceptable drug stability in topical formulations.[2]
Long-Term and Accelerated Stability Studies
Regulatory filings for this compound topical solution (Qbrexza®, 2.4%) included long-term stability data for up to 18 months and accelerated stability data for 6 months. This data was deemed sufficient to support a 24-month expiration dating period when stored at controlled room temperature.[3]
A study on a 0.5 mg/mL glycopyrrolate oral solution evaluated its stability over 210 days under various storage conditions. The results indicated that the solution is stable for at least 7 months when stored at room temperature or 4°C in either glass or polyethylene (B3416737) terephthalate (B1205515) (PET) containers.[4] However, degradation beyond acceptable limits was observed in glass containers at 45°C after two months.[4]
Table 1: Summary of Long-Term Stability Data for a 0.5 mg/mL Glycopyrrolate Oral Solution
| Storage Condition | Container | Duration (days) | Glycopyrrolate Concentration (% of initial) |
| 4°C | Glass | 210 | Stable (within 100 ± 10%) |
| 4°C | PET | 210 | Stable (within 100 ± 10%) |
| Room Temperature | Glass | 210 | Stable (within 100 ± 10%) |
| Room Temperature | PET | 210 | Stable (within 100 ± 10%) |
| 45°C | Glass | > 60 | Unstable |
| 45°C | PET | 210 | Stable (within 100 ± 10%) |
Data synthesized from studies on glycopyrrolate oral solutions.[4]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Glycopyrronium salts have been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, in accordance with ICH guidelines.[1][5][6]
Table 2: Summary of Forced Degradation Studies on Glycopyrrolate
| Stress Condition | Reagents and Conditions | Observed Degradation (%) |
| Acid Hydrolysis | 0.1M HCl, reflux at 60°C for 6 hours | 3.5% |
| Base Hydrolysis | 0.1M NaOH, reflux at 60°C for 6 hours | 3.1% |
| Oxidation | 10% H₂O₂, reflux at 60°C for 6 hours | 1.188% |
| Thermal Degradation | 70°C for 24 hours | 0.349% |
| Photolytic Degradation | UV light for 24 hours | 0.336% |
Data from a study on a combined injection formulation of Glycopyrrolate and Neostigmine.[6]
Degradation Pathways and Products
The primary degradation pathway for glycopyrronium under hydrolytic stress is the cleavage of the ester bond. This results in the formation of two main transformation products (TPs).[1]
One of the identified degradation products is α-cyclopentylmandelic acid.[2] Studies on glycopyrronium bromide under acid and base hydrolysis have identified two primary transformation products, which were structurally characterized using LC-MS/MS and NMR.[1]
Figure 1: Simplified degradation pathway of the glycopyrronium ion via hydrolysis.
Experimental Protocols
The development and validation of stability-indicating analytical methods are crucial for accurately assessing the stability of this compound solutions. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques.[5][6][7][8]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.
Figure 2: General workflow for forced degradation studies.
Protocol for Stability-Indicating UPLC Method
This section outlines a typical protocol for a stability-indicating UPLC method for the simultaneous estimation of glycopyrrolate and preservatives in a liquid oral formulation.[8]
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.05% trifluoroacetic acid in 90:10 (v/v) water:acetonitrile.
-
Mobile Phase B: 0.05% trifluoroacetic acid in 10:90 (v/v) water:acetonitrile.
-
Gradient Program: A gradient program is typically used to ensure the separation of the active ingredient from its degradation products and any preservatives.
-
Flow Rate: 0.25 mL/minute.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 222 nm.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Conclusion
The long-term stability of this compound solutions is achievable through careful formulation design, primarily by maintaining an acidic pH to prevent ester hydrolysis. Forced degradation studies have identified the primary degradation pathways and products, enabling the development of robust, stability-indicating analytical methods. The data summarized in this guide underscores the importance of controlled storage conditions and appropriate formulation to ensure the quality, safety, and efficacy of this compound solutions throughout their shelf life.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical this compound in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long‐term efficacy and safety of topical this compound for the treatment of primary axillary hyperhidrosis: Post hoc pediatric subgroup analysis from a 44‐week open‐label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sweathelp.org [sweathelp.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Glycopyrronium Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrronium (B1196793) tosylate, the tosylate salt of the quaternary ammonium (B1175870) compound glycopyrronium, is an anticholinergic agent utilized in the treatment of conditions such as primary axillary hyperhidrosis.[1][2][3] The stability of the active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the degradation pathways of glycopyrronium tosylate, focusing on the byproducts formed under various stress conditions. The information presented is compiled from forced degradation studies, which are essential for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[4] While much of the detailed research has been conducted on the closely related glycopyrronium bromide, the degradation pathways of the glycopyrronium cation are expected to be analogous.
Core Degradation Pathways
Forced degradation studies, conducted under conditions more severe than accelerated stability testing, have identified hydrolysis as the principal degradation pathway for the glycopyrronium moiety.[5][6] The molecule is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for glycopyrronium, occurring under both acidic and alkaline conditions.[5][6] The primary site of hydrolytic cleavage is the ester linkage, resulting in the formation of two main degradation products.[7]
-
Acidic Hydrolysis: In the presence of acid, the ester bond of glycopyrronium is hydrolyzed.
-
Alkaline Hydrolysis: Alkaline conditions also promote the cleavage of the ester bond, often at a faster rate than acidic conditions.
The two primary byproducts resulting from hydrolytic degradation have been identified and structurally characterized.[5][6]
Oxidative Degradation
Glycopyrronium also undergoes degradation under oxidative stress, although generally to a lesser extent than hydrolysis. The specific byproducts of oxidation have not been as extensively characterized in the public literature as the hydrolytic products.
Thermal and Photolytic Degradation
Exposure to elevated temperatures and light can also induce degradation of glycopyrronium. However, studies have shown that the molecule is relatively more stable under these conditions compared to hydrolytic stress.[8]
Key Degradation Byproducts
The primary degradation byproducts of glycopyrronium result from the hydrolysis of its ester bond. These have been identified as:
-
2-cyclopentyl-2-hydroxy-2-phenylacetic acid (Byproduct 1)
-
1,1-dimethyl-3-hydroxypyrrolidinium (Byproduct 2)
The structures of these byproducts have been confirmed using techniques such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on glycopyrrolate (B1671915), the active moiety in this compound. These studies provide insights into the extent of degradation under various stress conditions.
Table 1: Percentage Degradation of Glycopyrrolate under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | 3.5% | [8] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | 3.1% | [8] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 1.188% | [8] |
| Thermal Degradation | Heat | 24 hours | 70°C | 0.349% | [8] |
| Photolytic Degradation | UV Light | 24 hours | Room Temperature | 0.336% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for forced degradation studies of glycopyrronium.
General Forced Degradation Procedure
Forced degradation studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[4] A stock solution of glycopyrrolate is prepared and subjected to various stress conditions.
1. Acid Degradation:
-
A sample of glycopyrrolate is treated with 1N HCl.
-
The mixture is left for a specified period (e.g., 15 minutes).
-
The solution is then neutralized with an equivalent amount of 1N NaOH and diluted with a suitable diluent before analysis by UPLC.
2. Alkali Degradation:
-
A sample of glycopyrrolate is treated with 1N NaOH.
-
The mixture is left for a specified period (e.g., 15 minutes).
-
The solution is then neutralized with an equivalent amount of 1N HCl and diluted before UPLC analysis.
3. Peroxide (Oxidative) Degradation:
-
A sample of glycopyrrolate is treated with a solution of hydrogen peroxide (e.g., 10% H₂O₂).
-
The mixture is kept for a defined duration (e.g., 15 minutes) before dilution and analysis.
4. Thermal Degradation:
-
A solid sample of glycopyrrolate is exposed to a high temperature (e.g., 105°C) for a set time (e.g., 6 hours).
-
The exposed sample is then dissolved and diluted for analysis.
5. Photolytic Degradation:
-
A solid sample of glycopyrrolate is placed in a photostability chamber and exposed to UV light for a specific duration (e.g., 3 hours).
-
The exposed sample is subsequently dissolved and diluted for analysis.
Analytical Methodology: UPLC
A common analytical technique for separating and quantifying glycopyrrolate and its degradation products is Ultra-Performance Liquid Chromatography (UPLC).
-
Column: A C18 column is frequently used for separation.[5][9]
-
Mobile Phase: The mobile phase composition is optimized to achieve good separation. A typical mobile phase might consist of a buffer (e.g., orthophosphoric acid buffer) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.[8][9]
-
Detection: A photodiode array (PDA) detector is commonly used for detection at a specific wavelength (e.g., 255 nm).[8]
Visualizations
Glycopyrronium Hydrolysis Pathway
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Topical this compound for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Qbrexza) for Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. rjptonline.org [rjptonline.org]
- 9. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
In Vitro Anticholinergic Profile of Glycopyrronium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticholinergic activity of glycopyrronium (B1196793), the active moiety in glycopyrronium tosylate. By competitively inhibiting muscarinic acetylcholine (B1216132) receptors, glycopyrronium effectively blocks cholinergic signaling. This document synthesizes key quantitative data on its receptor binding affinity and functional antagonism, details the experimental protocols used for these characterizations, and visualizes the underlying cellular mechanisms and experimental workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Glycopyrronium exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are integral to cholinergic signaling and are classified into five subtypes (M1-M5) with distinct signaling pathways. The M1, M3, and M5 subtypes primarily couple through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] Conversely, the M2 and M4 subtypes couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Glycopyrronium's blockade of these receptors, particularly M3 receptors on sweat glands, forms the basis of its therapeutic effect in conditions like primary axillary hyperhidrosis.[3][5]
Caption: Glycopyrronium's antagonistic action on muscarinic receptor signaling pathways.
Quantitative In Vitro Pharmacology
The anticholinergic activity of glycopyrronium has been quantified through various in vitro assays. The data presented below is for the active glycopyrronium moiety (referred to as glycopyrrolate (B1671915) or glycopyrronium in the cited literature) and is considered representative of this compound's activity.
Muscarinic Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of glycopyrronium for different muscarinic receptor subtypes. These experiments measure the concentration of glycopyrronium required to displace a specific radiolabeled ligand from the receptor, yielding an inhibition constant (Ki) which is an inverse measure of binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Glycopyrronium
| Receptor Subtype | Tissue/Cell Source | Radioligand | Ki (nM) | Reference(s) |
|---|---|---|---|---|
| M1 | Rat Cerebral Cortex | [³H]-Telenzepine | ~1.5 - 3.5* | [6] |
| M2 | Rat Heart | [³H]-NMS | 1.89 | [7] |
| M3 | Rat Salivary Gland | [³H]-NMS | 1.69 | [7] |
| M1-M3 Mix | Human Airway Smooth Muscle | [³H]-NMS | 0.5 - 3.6 | [6] |
*Note: Calculated from a reported 3-5 fold lower affinity for M1/M2 compared to M3, based on data in the reference.[6]
Studies indicate that glycopyrronium binds with high affinity to muscarinic receptors in the low nanomolar range. While some studies suggest a slight selectivity for the M3 subtype over M1 and M2, others report no significant selectivity between M2 and M3 receptors.[6][7]
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
Table 2: Functional Antagonist Potency (pA2/pKB) of Glycopyrronium
| Receptor Subtype | Assay Type | Agonist | pA2 / pKB Value | Reference(s) |
|---|---|---|---|---|
| M1/M3 | Functional Affinity (Schild Analysis) | - | 10.31 - 11.0 | [6] |
| M2 | Functional Affinity (Schild Analysis) | Carbachol | 8.16 | [8] |
| M2 | Functional Affinity (Schild Analysis) | Acetylcholine | 8.39 |[8] |
Functional assays demonstrate that glycopyrronium is a potent antagonist, with evidence suggesting greater functional antagonism at M1 and M3 receptors compared to M2 receptors.[6][8]
Key Experimental Protocols
The following sections detail the methodologies for the primary in vitro assays used to characterize the anticholinergic activity of glycopyrronium.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors expressed in cell membranes.
3.1.1 Materials and Reagents
-
Cell Membranes: Prepared from tissues (e.g., rat heart, salivary gland) or cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype.[3]
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.[7][9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as 1 µM atropine.[3]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester for separating bound from free radioligand.[9][10]
-
Detection: Liquid scintillation counter.[9]
3.1.2 Procedure
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a suitable buffer.[10]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.3 nM [³H]-NMS), and varying concentrations of the unlabeled test compound (glycopyrronium).[6]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[9][10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: General workflow for a competitive radioligand binding assay.
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).
3.2.1 Materials and Reagents
-
Cells: A mammalian cell line (e.g., CHO-K1, HEK293) stably expressing the M1, M3, or M5 receptor subtype.[1][3]
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.[1]
-
Calcium-sensitive Dye: A cell-permeable fluorescent dye such as Fluo-8 AM or Indo-1.[1][5]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]
-
Muscarinic Agonist: e.g., Carbachol or Acetylcholine.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling for compound addition.[1]
3.2.2 Procedure
-
Cell Plating: Seed the cells into the microplates and incubate overnight to allow for attachment.[1]
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells.[3][5]
-
Antagonist Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (glycopyrronium) and incubate for a predetermined time (e.g., 15-30 minutes).[3]
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.[3]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration to determine the IC50 value. For competitive antagonists, the pA2 value can be calculated using the Schild equation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bu.edu [bu.edu]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Quaternary Ammonium Structure of Glycopyrronium Tosylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycopyrronium (B1196793) tosylate is a potent anticholinergic agent whose efficacy and safety profile are intrinsically linked to its core chemical feature: a quaternary ammonium (B1175870) structure. This permanent positive charge confers specific physicochemical properties that dictate its mechanism of action, pharmacokinetic profile, and clinical applications, most notably in the treatment of primary axillary hyperhidrosis. This technical guide provides a detailed investigation into this structure, covering its synthesis, analytical characterization, and the profound implications it has for the drug's function as a peripherally acting muscarinic antagonist.
The Quaternary Ammonium Core of Glycopyrronium
Glycopyrronium is a synthetic quaternary ammonium compound.[1][2] The core structure consists of a pyrrolidinium (B1226570) ring where the nitrogen atom is bonded to four carbon atoms—two within the ring and two from methyl groups. This arrangement results in a permanent, delocalized positive charge on the nitrogen atom, making the glycopyrronium moiety a cation.[3] This cationic nature is the cornerstone of its pharmacological activity and is balanced by an anionic counter-ion, in this case, tosylate (4-methylbenzenesulfonate).[4]
The IUPAC Name for the active moiety is [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate.[4] The tosylate salt is a specific formulation approved for topical use.[1][5] The quaternary structure is critical as it limits the molecule's ability to cross lipid membranes, such as the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects that are common with tertiary amine anticholinergics.[2][6][7]
Physicochemical Properties
The permanent charge and ionic nature of glycopyrronium tosylate dictate its physical and chemical properties. A summary of key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₇NO₇S | PubChem[4] |
| Molecular Weight | 507.6 g/mol | PubChem[4] |
| Exact Mass | 507.22907369 Da | PubChem[4] |
| Topological Polar Surface Area | 113 Ų | PubChem[4] |
| CAS Number | 1624259-25-1 | AOBIOUS[8] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC--INVALID-LINK--OC(=O)--INVALID-LINK--(C3=CC=CC=C3)O)C.O | PubChem[4] |
Synthesis and Structural Confirmation
The synthesis of this compound is designed to create and preserve the crucial quaternary ammonium center. Several synthetic routes have been developed, with a common modern approach involving the direct N-methylation of a tertiary amine precursor.
Experimental Protocol: Synthesis via Methyl Tosylate Alkylation
A prevalent and industrially scalable method involves the direct alkylation of the glycopyrrolate (B1671915) base using methyl tosylate.[9][10] This process efficiently forms the quaternary ammonium cation and introduces the tosylate counter-ion in a single step.
-
Reactant Preparation : The glycopyrrolate base (3-[(cyclopentylhydroxyphenylacetyl)oxy]-1-methylpyrrolidine) is dissolved in an appropriate aprotic solvent (e.g., acetone, acetonitrile).
-
Quaternization Reaction : A stoichiometric equivalent of methyl tosylate is added to the solution. The mixture is stirred at a controlled temperature, typically ranging from 20°C to 26°C, for a period of 12 to 24 hours to ensure complete reaction.[10]
-
Nucleophilic Attack : The lone pair of electrons on the tertiary nitrogen of the glycopyrrolate base acts as a nucleophile, attacking the electrophilic methyl group of methyl tosylate. This Sₙ2 reaction forms a new carbon-nitrogen bond.
-
Isolation and Purification : Upon reaction completion, the product, this compound, often precipitates out of the solution. The solid is isolated by vacuum filtration.[11]
-
Washing and Drying : The isolated product is washed with a cold solvent to remove unreacted starting materials and byproducts. It is then dried under a vacuum at a controlled temperature (e.g., 40°C) to yield the final, purified this compound.[11]
Experimental Protocols: Structural Analysis
Confirming the quaternary ammonium structure and overall molecular integrity requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To confirm the connectivity of atoms and the presence of the key functional groups, particularly the N-methyl groups of the quaternary ammonium center.
-
Protocol : A sample (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. The chemical shifts (δ) of the two N-methyl groups would appear as distinct singlets in the ¹H NMR spectrum, typically in the range of 3.0-3.5 ppm, providing definitive evidence of the quaternary nitrogen. The surrounding protons on the pyrrolidinium ring would also show characteristic shifts.
-
-
Mass Spectrometry (MS) :
-
Objective : To determine the mass-to-charge ratio (m/z) of the glycopyrronium cation, confirming its molecular weight.
-
Protocol : A dilute solution of the sample is analyzed using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. The resulting spectrum is expected to show a prominent peak corresponding to the glycopyrronium cation [C₁₉H₂₈NO₃]⁺ at an m/z of approximately 318.43, confirming the mass of the quaternary ammonium structure.
-
-
X-Ray Crystallography / X-Ray Powder Diffraction (XRPD) :
-
Objective : To determine the three-dimensional arrangement of atoms in the solid state and characterize the crystalline form.[12]
-
Protocol : For XRPD, a finely powdered sample is uniformly packed into a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of 2θ angles (e.g., 3° to 40°). The resulting diffractogram, with its characteristic peaks at specific 2θ values, serves as a fingerprint for a particular crystalline form or polymorph of this compound.[13][14] For single-crystal X-ray diffraction, a suitable single crystal is grown and analyzed to determine precise bond lengths and angles, offering unambiguous confirmation of the quaternary ammonium geometry.
-
Mechanism of Action: The Role of the Quaternary Structure
This compound functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2][15] Its therapeutic effect in hyperhidrosis is achieved by blocking M3 muscarinic receptors on eccrine sweat glands, which inhibits cholinergic nerve stimulation and subsequent sweat production.[2][[“]][[“]]
The quaternary ammonium structure is paramount to this mechanism for two key reasons:
-
Receptor Binding : The permanent positive charge on the glycopyrronium cation is believed to interact with a negatively charged aspartate residue in the binding pocket of the muscarinic receptor, contributing to its high binding affinity.
-
Peripheral Selectivity : As a charged, hydrophilic molecule, glycopyrronium has very low lipid solubility. This property significantly hinders its ability to cross the blood-brain barrier.[6][7] Consequently, its action is largely restricted to peripheral tissues, which minimizes the risk of CNS side effects (e.g., confusion, drowsiness) often associated with tertiary amine antimuscarinics like atropine.[2]
This targeted peripheral action is a critical design feature for a topically applied drug intended for a localized condition like axillary hyperhidrosis.
Conclusion
The quaternary ammonium structure of this compound is not merely a chemical classification but the defining feature that governs its entire therapeutic profile. This permanent cationic center is directly responsible for its high-affinity binding to peripheral muscarinic receptors and, crucially, for its limited systemic exposure and inability to penetrate the central nervous system. The synthesis and analytical verification of this structure are therefore critical steps in the development and quality control of this important therapeutic agent. For drug development professionals, understanding this structure-activity relationship is key to appreciating the rational design behind this compound as a safe and effective treatment for primary axillary hyperhidrosis.
References
- 1. What is Glycopyrronium Tosilate Hydrate used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C26H37NO7S | CID 121225724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Glycopyrronium Tosilate Hydrate? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aobious.com [aobious.com]
- 9. Buy this compound (EVT-10950943) | 1624259-25-1 [evitachem.com]
- 10. US20160052879A1 - Process for production of this compound - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
- 13. US20130211101A1 - Crystalline Glycopyrrolate Tosylate - Google Patents [patents.google.com]
- 14. WO2017212273A1 - Crystalline pharmaceutical co-crystals of glycopyrronium bromide with lactose - Google Patents [patents.google.com]
- 15. Topical this compound in Primary Axillary Hyperhidrosis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Glycopyrronium Tosylate
Introduction
Glycopyrronium (B1196793) tosylate is an anticholinergic agent used for various therapeutic applications, including the treatment of primary axillary hyperhidrosis. As with any pharmaceutical product, ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quality control of drug substances and finished products.
This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of glycopyrronium tosylate. The method utilizes an ion-pairing agent to achieve excellent peak shape and retention for the quaternary ammonium (B1175870) structure of glycopyrronium. The protocol has been developed to separate glycopyrronium from potential degradation products and is suitable for routine quality control and stability testing. The validation of the method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Methodology
The analytical method was developed based on a review of existing literature for glycopyrronium analysis, which frequently employs ion-pair chromatography on C18 columns with acidic mobile phases.[2][3][4] Parameters such as mobile phase composition, pH, ion-pairing agent concentration, and column temperature were optimized to achieve the desired separation and peak characteristics.
Instrumentation A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing are performed using a suitable chromatography data system (CDS).
Chromatographic Conditions The optimized chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | Base-deactivated C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Phosphate Monobasic with 10 mM Sodium 1-Decanesulfonate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 222 nm[1][5] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound Reference Standard
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade
-
Sodium 1-Decanesulfonate, HPLC Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Acetonitrile, HPLC Grade
-
Water, HPLC Grade or Milli-Q
Solution Preparation
-
Diluent: Mobile Phase (60:40 v/v mixture of Mobile Phase A and B)
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Working Solution (50 µg/mL): Prepare the sample solution by accurately weighing the material to obtain a final concentration of approximately 50 µg/mL of this compound after dissolving and diluting with the diluent.
Experimental Protocols
Protocol 1: System Suitability Test
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Working Solution (50 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% |
Protocol 2: Method Validation
1. Specificity (Forced Degradation) Objective: To demonstrate that the method is stability-indicating by showing that the peak for glycopyrronium is free from interference from degradation products.
Procedure:
-
Prepare solutions of this compound at approximately 50 µg/mL.
-
Expose the solutions to the following stress conditions:[1][4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed and stressed samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the main glycopyrronium peak from any degradation peaks. Use a PDA detector to assess peak purity.
Acceptance Criteria: The method is considered stability-indicating if the glycopyrronium peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.
2. Linearity Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.
Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from 10 µg/mL to 80 µg/mL (e.g., 10, 25, 50, 65, 80 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
3. Accuracy (Recovery) Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a sample matrix (placebo) and spike it with the this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration of 50 µg/mL).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Mean % Recovery | 98.0% to 102.0%[1] |
| %RSD for each level | ≤ 2.0% |
4. Precision Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the working concentration (50 µg/mL).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the second set of data and perform a statistical comparison of the two data sets.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Procedure:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Prepare solutions at the calculated LOQ concentration and inject them to verify that the signal is quantifiable with acceptable precision and accuracy.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|
| Precision at LOQ (%RSD) | ≤ 10% |
6. Robustness Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (33°C and 37°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Mobile Phase Organic Composition: ± 2% (e.g., 38% and 42% Acetonitrile).
-
-
Inject the standard solution and evaluate the effect on system suitability parameters.
Acceptance Criteria: System suitability parameters must still meet their acceptance criteria. The retention time and peak area should not significantly change.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | 6.21 | 1254321 | 1.15 | 6540 |
| 2 | 6.22 | 1261234 | 1.14 | 6610 |
| 3 | 6.20 | 1258765 | 1.15 | 6590 |
| 4 | 6.23 | 1249876 | 1.16 | 6480 |
| 5 | 6.21 | 1255543 | 1.14 | 6550 |
| Mean | 6.21 | 1255948 | 1.15 | 6554 |
| %RSD | 0.20% | 0.35% | - | - |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 10 | 251098 |
| 25 | 630123 |
| 50 | 1255948 |
| 65 | 1635432 |
| 80 | 2011456 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25012x + 890 |
Table 3: Accuracy (Recovery) Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% (n=3) | 40.0 | 39.7 | 99.3% | 99.4% |
| 100% (n=3) | 50.0 | 50.2 | 100.4% | 100.3% |
| 120% (n=3) | 60.0 | 59.5 | 99.2% | 99.3% |
Table 4: Precision Results
| Study | Sample | Assay Result (% Label Claim) | Mean Assay (%) | %RSD |
|---|---|---|---|---|
| Repeatability | 1-6 | 99.8, 100.5, 99.2, 101.0, 100.1, 99.5 | 100.0 | 0.68% |
| Intermediate Precision | 1-6 | 100.2, 99.6, 100.9, 99.1, 101.2, 100.4 | 100.2 | 0.75% |
Visualizations
Caption: HPLC Method Development and Lifecycle Workflow.
Caption: Relationship between Method Parameters and Quality Attributes.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Glycopyrronium Tosylate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of glycopyrronium (B1196793) from glycopyrronium tosylate in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in positive ion mode. This method is highly selective and sensitive, making it suitable for pharmacokinetic and other drug development studies. All quantitative data from validation experiments are summarized for easy reference.
Introduction
This compound is the salt form of glycopyrronium, a quaternary ammonium (B1175870) anticholinergic agent.[1][][3] It is used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and hyperhidrosis.[][3][4] Accurate quantification of glycopyrronium in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of this compound, which is often present at low concentrations in plasma.[4][5] This document provides a detailed protocol for a validated LC-MS/MS method for glycopyrronium quantification.
Experimental Workflow
The overall experimental workflow for the quantification of glycopyrronium from plasma samples is depicted below.
References
- 1. EP3860589A1 - Process for preparationof glycopyrrolate tosylate - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An ultrasensitive LC-MS/MS method and application to clinical dose-range finding for glycopyrrolate via an e-Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Skin Permeation Studies of Glycopyrronium Tosylate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycopyrronium (B1196793) tosylate is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis.[1][2][3][4][5][6][7] It functions by competitively inhibiting the action of acetylcholine (B1216132) on muscarinic receptors in sweat glands, thereby reducing sweat production.[3][5][] In vitro skin permeation studies are crucial for the development and optimization of topical formulations of glycopyrronium tosylate. These studies provide valuable insights into the rate and extent of drug absorption through the skin, helping to ensure efficacy and safety.[1][9] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of this compound formulations using Franz diffusion cells.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for formulation development and for designing in vitro permeation studies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈NO₃·C₇H₇O₃S | [] |
| Molecular Weight | 489.62 g/mol | [] |
| Molecular Weight (monohydrate) | 507.6 g/mol | |
| Solubility | Soluble in DMSO. Maximum solubility of 21% w/w in an ethanol/water (60:40) solvent. | [][10][11] |
| Appearance | White to off-white powder |
In Vitro Skin Permeation Data Summary
The following table summarizes key findings from in vitro skin permeation studies of this compound. These data highlight factors that can significantly influence the delivery of the drug through the skin.
| Parameter | Observation | Reference |
| Anatomical Site | Drug delivery through palmar and plantar skin was up to 40-fold lower compared to axillary or abdominal skin. | [1] |
| Occlusion | Occlusion of the application site increased drug delivery by up to 10-fold. | [1] |
| Exposure Time | Reducing the exposure time from 24 hours to 5, 15, or 60 minutes decreased the drug flux by 90%. | [1] |
Experimental Protocols
Preparation of a 2.4% this compound Formulation
This protocol describes the preparation of a simple aqueous-ethanolic solution of this compound for use in in vitro skin permeation studies.
Materials:
-
This compound powder
-
Ethanol (95%)
-
Deionized water
-
Citric acid
-
Sodium citrate (B86180)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Prepare the Buffer Solution:
-
Prepare a citrate buffer solution (e.g., 0.1 M) by dissolving appropriate amounts of citric acid and sodium citrate in deionized water to achieve a target pH of 4.5.
-
-
Prepare the Vehicle:
-
In a volumetric flask, prepare a 60:40 ethanol:citrate buffer solution.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound to achieve a final concentration of 2.4% (w/v).
-
Gradually add the this compound to the ethanol/buffer vehicle while stirring with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved.
-
-
Final pH Adjustment and Volume:
-
Check the pH of the final solution and adjust to 4.5 if necessary using small additions of citric acid or sodium citrate solution.
-
Bring the solution to the final volume with the ethanol/buffer vehicle.
-
Store the formulation in a tightly sealed container at a controlled temperature.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of the prepared this compound formulation.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes (dermatomed to a thickness of approximately 500 µm)
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)
-
2.4% this compound formulation
-
Magnetic stirrer
-
Water bath maintained at 32°C
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Dermatome the skin to a uniform thickness (e.g., 500 µm) to remove the lower dermis.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of the Franz diffusion cell with degassed PBS.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the dermatomed skin membrane onto the Franz cell with the stratum corneum side facing the donor compartment.
-
Clamp the donor and receptor compartments together, ensuring a leak-proof seal.
-
Place the Franz cells in a water bath set to 32°C to maintain the skin surface temperature.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the 2.4% this compound formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Visualizations
Cholinergic Signaling Pathway in Eccrine Sweat Glands
Caption: Mechanism of action of this compound in eccrine sweat glands.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation testing of this compound.
References
- 1. Variables Affecting Delivery of this compound Through Human Skin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. This compound (Qbrexza) for Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical this compound in Primary Axillary Hyperhidrosis: A Profile of Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8618160B2 - Topical glycopyrrolate formulations - Google Patents [patents.google.com]
- 11. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of Glycopyrronium in a Murine Model of Chronic Obstructive Pulmonary Disease
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: While the topic specifies glycopyrronium (B1196793) tosylate, preclinical research on Chronic Obstructive Pulmonary Disease (COPD) predominantly utilizes glycopyrronium bromide. Both salts deliver the active glycopyrronium moiety. These protocols are based on studies using glycopyrronium bromide, the scientifically pertinent form for this application.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] Murine models are invaluable tools for investigating the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics.[2] Cigarette smoke (CS) exposure is a common and clinically relevant method for inducing a COPD-like phenotype in mice, recapitulating key features of the human disease, including airway inflammation, emphysema, and mucus hypersecretion.[3][4]
Glycopyrronium is a long-acting muscarinic antagonist (LAMA) that functions as a bronchodilator.[5][6] Its primary mechanism of action is the inhibition of acetylcholine (B1216132) binding to muscarinic receptors, with a preference for the M3 subtype located on airway smooth muscle.[7][8] This blockade prevents bronchoconstriction and reduces mucus secretion, making it a cornerstone therapy for COPD.[1][9] Beyond its bronchodilatory effects, preclinical studies suggest that glycopyrronium also possesses anti-inflammatory properties.[2]
These application notes provide detailed protocols for establishing a murine model of COPD induced by cigarette smoke and for evaluating the therapeutic effects of glycopyrronium.
Data Presentation
The following tables summarize the expected quantitative outcomes following the administration of glycopyrronium in a murine model of CS-induced airway inflammation.
Table 1: Effect of Inhaled Glycopyrronium on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of CS-Exposed Mice
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) |
| Control (Air-Exposed) | 1.5 ± 0.3 | 1.4 ± 0.2 | 0.1 ± 0.05 |
| CS-Exposed + Vehicle | 8.2 ± 1.1 | 3.5 ± 0.6 | 4.5 ± 0.8* |
| CS-Exposed + Glycopyrronium (300 µg/ml) | 5.1 ± 0.7# | 2.8 ± 0.4 | 2.2 ± 0.5# |
| CS-Exposed + Glycopyrronium (600 µg/ml) | 4.2 ± 0.6# | 2.5 ± 0.3 | 1.6 ± 0.4# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to CS-Exposed + Vehicle. Data are representative based on published literature.[2]
Table 2: Effect of Inhaled Glycopyrronium on Pro-Inflammatory Cytokine Levels in the Lungs of CS-Exposed Mice
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | MCP-1 (pg/mg protein) |
| Control (Air-Exposed) | 25 ± 5 | 40 ± 8 | 150 ± 25 |
| CS-Exposed + Vehicle | 120 ± 15 | 150 ± 20 | 550 ± 60* |
| CS-Exposed + Glycopyrronium (300 µg/ml) | 75 ± 10# | 90 ± 12# | 350 ± 40# |
| CS-Exposed + Glycopyrronium (600 µg/ml) | 60 ± 8# | 70 ± 10# | 300 ± 35# |
*Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to CS-Exposed + Vehicle. Data are representative based on published literature.[2]
Experimental Protocols
Protocol 1: Induction of a Subchronic COPD Murine Model via Cigarette Smoke Exposure
This protocol describes the induction of a COPD-like phenotype in mice using whole-body exposure to cigarette smoke over a period of four weeks.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body exposure chamber
-
Standardized research cigarettes (e.g., 3R4F)
-
Air pump and smoke generation system
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the start of the experiment.
-
Animal Groups: Divide mice into experimental groups (e.g., Sham Air, CS + Vehicle, CS + Glycopyrronium).
-
CS Exposure:
-
Place the mice in the whole-body exposure chamber.
-
Connect the chamber to a smoke generation system.
-
Expose the mice to the smoke of a set number of cigarettes (e.g., 10 cigarettes) for a specified duration (e.g., 60 minutes) per day.[4]
-
This is typically performed twice daily, five days a week, for four weeks.[10]
-
The control group (Sham Air) is placed in an identical chamber and exposed to filtered air for the same duration.
-
-
Monitoring: Monitor the animals' weight and general health status throughout the exposure period.
-
Endpoint Analysis: At the end of the 4-week period, proceed with drug administration and subsequent endpoint analyses as described in the following protocols.
Protocol 2: Administration of Inhaled Glycopyrronium
This protocol details the administration of aerosolized glycopyrronium to mice.
Materials:
-
Glycopyrronium bromide
-
Saline (0.9% NaCl) for vehicle and dilution
-
Aerosol generation system (e.g., ultrasonic nebulizer)
-
Inhalation chamber for individual or small groups of mice
Procedure:
-
Drug Preparation: Prepare fresh solutions of glycopyrronium bromide in saline at the desired concentrations (e.g., 300 and 600 µg/ml).[2] The vehicle group will receive saline only.
-
Pre-treatment: Administer the aerosolized glycopyrronium or vehicle to the mice for a set duration (e.g., 30 minutes) prior to each cigarette smoke exposure session.[2]
-
Aerosolization: Place the mice in the inhalation chamber and deliver the aerosolized solution using the nebulizer. Ensure a consistent particle size and delivery rate as per the manufacturer's instructions.
-
Post-administration: After the inhalation period, return the mice to their home cages before proceeding with the CS exposure as described in Protocol 1.
Protocol 3: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)
This protocol describes the collection and analysis of BAL fluid to quantify inflammatory cell infiltration.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
Tracheal cannula (e.g., 20G catheter)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
Microscope
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection.
-
Tracheal Cannulation: Surgically expose the trachea and insert a cannula.
-
Lung Lavage:
-
Instill a fixed volume of ice-cold PBS (e.g., 0.5 ml) through the cannula and then gently aspirate.
-
Repeat this process three times with fresh PBS, pooling the collected fluid.
-
-
Cell Counting:
-
Centrifuge the pooled BAL fluid (e.g., at 500 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a Wright-Giemsa stain.
-
Perform a differential count of at least 300 cells (macrophages, neutrophils, lymphocytes, eosinophils) under a microscope.
-
-
Supernatant Analysis: The supernatant from the initial centrifugation can be stored at -80°C for subsequent analysis of cytokines and other inflammatory mediators via ELISA or other immunoassays.
Protocol 4: Measurement of Pulmonary Function (Optional)
This protocol provides a general workflow for assessing airway hyperresponsiveness (AHR), a key functional outcome in COPD models.
Materials:
-
Invasive or non-invasive plethysmography system for mice
-
Anesthetic
-
Tracheostomy tube (for invasive methods)
-
Nebulizer for methacholine (B1211447) delivery
-
Methacholine solution at increasing concentrations
Procedure:
-
Anesthesia and Tracheostomy (Invasive Method): Anesthetize the mouse and perform a tracheostomy, connecting the mouse to a ventilator integrated with the plethysmography system.
-
Baseline Measurement: Record baseline lung function parameters (e.g., lung resistance and compliance).
-
Methacholine Challenge:
-
Aerosolize saline (vehicle) and record the response.
-
Subsequently, aerosolize increasing concentrations of methacholine (e.g., 3, 6, 12, 24 mg/ml).
-
Record lung function parameters for several minutes after each dose.
-
-
Data Analysis: Plot the change in lung resistance against the methacholine concentration to determine the degree of airway hyperresponsiveness.
Mandatory Visualizations
Caption: Workflow for COPD induction and glycopyrronium efficacy testing.
Caption: Glycopyrronium's antagonism of the M3 receptor signaling pathway.
References
- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of glycopyrronium for once-daily treatment of moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycopyrronium bromide for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of inhaled glycopyrronium in patients with COPD: a comprehensive analysis of clinical studies and post-marketing data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COPD and glycopyrronium responsiveness assessment: An appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycopyrronium bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycopyrronium Tosylate: A Versatile Tool for Probing Muscarinic Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrronium (B1196793) tosylate, the tosylate salt of the active moiety glycopyrronium (also known as glycopyrrolate), is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its positive charge renders it less likely to cross the blood-brain barrier, leading to predominantly peripheral effects. This characteristic, combined with its high affinity for muscarinic receptors, makes glycopyrronium an invaluable tool compound for in vitro and in vivo research aimed at elucidating the physiological and pathophysiological roles of muscarinic receptor subtypes (M1-M5). These receptors are implicated in a wide array of bodily functions, including smooth muscle contraction, heart rate regulation, and glandular secretions. Consequently, they are significant targets for therapeutic intervention in various diseases.[3]
This document provides detailed application notes and experimental protocols for utilizing glycopyrronium tosylate as a tool compound in muscarinic receptor research. It is intended to guide researchers in designing and executing experiments to characterize muscarinic receptor pharmacology and signaling.
Pharmacological Profile of Glycopyrronium
Glycopyrronium is a non-selective muscarinic antagonist, exhibiting high affinity for the M1, M2, and M3 receptor subtypes.[2] While it is generally considered to lack significant selectivity among these subtypes, some studies suggest a slightly higher affinity for M1 and M3 receptors compared to M2 receptors in functional assays.[2][4] Data on its affinity for M4 and M5 subtypes are less consistently reported in the literature.
Data Presentation: Binding Affinities and Functional Potency
The following tables summarize the reported binding affinities (Ki/pKi) and functional potencies (pA2/pKB) of glycopyrronium for human and rodent muscarinic receptor subtypes. This quantitative data is essential for designing experiments and interpreting results.
Table 1: Glycopyrronium Binding Affinities (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Species/Tissue/Cell Line | Reference |
| M1 | 0.60 | 9.22 | Guinea-pig brain membranes | [5] |
| M2 | 0.03 | 10.52 | Guinea-pig brain membranes | [5] |
| M3 | 0.5 - 3.6 | 8.44 - 9.30 | Human airway smooth muscle | [2] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: Glycopyrronium Functional Potency (pA2/pKB) at Muscarinic Receptor Subtypes
| Receptor Subtype | pA2 / pKB | Assay Type | Species/Tissue | Reference |
| M1/M3 | 10.31 - 11.0 | Schild analysis | Not Specified | [2] |
| M2 | 8.16 - 9.09 | Schild analysis | Guinea-pig atrium | [2][5] |
| M3 | 10.31 | Schild analysis | Guinea-pig ileum | [4] |
| M2 | 9.09 | Schild analysis | Paced rat left atria | [4] |
| M1 (presumed) | > 11.0 | Functional antagonism | Rabbit vas deferens | [4] |
Note: pA2 and pKB values are measures of antagonist potency derived from functional assays.
Signaling Pathways and Experimental Workflows
Glycopyrronium, as a muscarinic antagonist, blocks the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream cellular responses.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.
The following diagrams illustrate these signaling pathways and a general experimental workflow for characterizing a muscarinic receptor antagonist like this compound.
Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.
Caption: General experimental workflow for antagonist characterization.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with muscarinic receptors.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (M1-M5).[1]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[1]
-
Test Compound: this compound solution.
-
Non-specific Binding Control: Atropine (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target muscarinic receptor subtype in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]-NMS (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [3H]-NMS, 50 µL of atropine, and 100 µL of membrane suspension.
-
Competition: 50 µL of [3H]-NMS, 50 µL of varying concentrations of this compound (e.g., 10^-11 to 10^-5 M), and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq/11-coupled receptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.[6]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound solution.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
-
Dye Loading:
-
Remove the growth medium and add the Fluo-4 AM loading solution (prepared according to the manufacturer's instructions, often containing probenecid (B1678239) to prevent dye leakage) to the cells.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition (Antagonist Mode):
-
After incubation, wash the cells with assay buffer.
-
Add varying concentrations of this compound (e.g., 10^-11 to 10^-5 M) to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the maximal agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
If competitive antagonism is observed, the Schild equation can be used to calculate the pA2 value.
-
Protocol 3: cAMP Inhibition Assay (for M2, M4 Receptors)
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled muscarinic receptors.
Materials:
-
Cells: CHO-K1 or other suitable cells stably expressing the M2 or M4 muscarinic receptor subtype.
-
Assay Medium: Cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Muscarinic Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound solution.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96- or 384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
-
Compound Pre-incubation (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10^-11 to 10^-5 M) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
-
Agonist and Forskolin Addition:
-
Add the muscarinic agonist along with a fixed concentration of forskolin (a concentration that produces a submaximal stimulation of cAMP). The agonist will inhibit this forskolin-stimulated cAMP production.
-
-
Incubation:
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
The Schild equation can be used to calculate the pA2 value for competitive antagonists.
-
Conclusion
This compound is a potent and valuable tool compound for the pharmacological investigation of muscarinic receptors. Its well-characterized, high-affinity binding to M1, M2, and M3 receptors, combined with its limited central nervous system penetration, makes it an ideal antagonist for a wide range of in vitro and peripheral in vivo studies. The detailed protocols provided herein offer a robust framework for researchers to effectively utilize this compound to explore the intricate roles of muscarinic receptors in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Glycopyrronium Tosylate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of glycopyrronium (B1196793), the active moiety of glycopyrronium tosylate, in biological matrices. The protocols focus on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, ensuring high sensitivity and specificity.
Introduction
This compound is a topical anticholinergic agent approved for the treatment of conditions like primary axillary hyperhidrosis.[1][2] As a quaternary ammonium (B1175870) compound, glycopyrronium has limited systemic absorption when applied topically compared to oral administration.[1][2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, enabling the assessment of systemic exposure and ensuring patient safety.[3][4] LC-MS/MS has emerged as the preferred technique for quantifying glycopyrronium in biological samples due to its ability to achieve the low limits of quantification required for pharmacokinetic analysis.[3][5]
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Glycopyrronium is a competitive antagonist of muscarinic acetylcholine receptors.[6] In the context of hyperhidrosis treatment, it blocks these receptors in sweat glands, thereby inhibiting acetylcholine-induced sweat production.[[“]] Its quaternary amine structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects.[6]
Signaling pathway of glycopyrronium's anticholinergic action.
Quantitative Data Summary
The following tables summarize the performance of various validated LC-MS/MS methods for the quantification of glycopyrronium in human plasma.
Table 1: LC-MS/MS Method Parameters for Glycopyrronium Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (pg/mL) | 4.00 - 2000[8] | 0.500 - 250[5] | 1 - 200[9] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 4.00[8] | 0.500[5] | 1[9] |
| Intra-run Precision (%CV) | ≤11.1[8] | Not Reported | Not Reported |
| Inter-run Precision (%CV) | ≤11.1[8] | Not Reported | Not Reported |
| Accuracy (%RE) | -2.5 to 12.8[8] | Not Reported | Not Reported |
| Internal Standard | d3-glycopyrrolate[8] | GLY-d3[5] | Not specified |
| Sample Preparation | Solid-Phase Extraction[8] | Solid-Phase Extraction[5] | Solid-Phase Extraction[9] |
| Chromatographic Column | Agilent Pursuit 5PFP[8] | Reversed-phase[5] | Reversed-phase UPLC[9] |
| Ionization Mode | Positive[8] | ESI+[5] | Not specified |
| MRM Transition (m/z) | 318.3 → 116.1[8] | 318.3 → 116.1[5] | Not specified |
CV: Coefficient of Variation, RE: Relative Error
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methodologies described for the extraction of glycopyrronium from human plasma.[5][8]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., d3-glycopyrrolate)
-
Solid-Phase Extraction (SPE) cartridges (weak cation exchange recommended)[10]
-
Formic acid
-
Ammonium acetate (B1210297)
-
Water (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike a known volume of plasma (e.g., 0.5 mL) with the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing methanol and then water or an appropriate buffer through it.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A typical wash may include a non-polar solvent followed by a mildly polar solvent.
-
-
Elution:
-
Elute glycopyrronium and the internal standard from the cartridge using an appropriate elution solvent. A common elution solvent is a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.5% formic acid in 70:30 acetonitrile:water).[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) workflow for glycopyrronium.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general procedure for the LC-MS/MS analysis of glycopyrronium based on published methods.[8][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is suitable. For example, an Acquity UPLC HSS T3 (2.1 mm × 50 mm, 1.8-μm particle size) or an Agilent Pursuit 5PFP column.[8][10]
-
Mobile Phase A: 10 mM ammonium acetate in 1% formic acid in water.[8]
-
Mobile Phase B: Methanol or acetonitrile.[8]
-
Flow Rate: 0.500 mL/min.[8]
-
Gradient: An isocratic or gradient elution can be used. A typical gradient might start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analyte.[10]
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for glycopyrronium and the internal standard.
-
Calculate the peak area ratio (glycopyrronium/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of glycopyrronium in the unknown samples by interpolating their peak area ratios from the calibration curve.
LC-MS/MS workflow for glycopyrronium analysis.
Conclusion
The described LC-MS/MS methods, coupled with solid-phase extraction, provide a robust and sensitive approach for the quantification of this compound in biological samples. These protocols can be adapted and validated for use in various research and drug development settings, facilitating accurate pharmacokinetic and toxicokinetic assessments. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.
References
- 1. d-nb.info [d-nb.info]
- 2. Limited Systemic Exposure with Topical this compound in Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japtronline.com [japtronline.com]
- 4. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. academicmed.org [academicmed.org]
- 7. consensus.app [consensus.app]
- 8. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 10. rmtcnet.com [rmtcnet.com]
Application Notes and Protocols: Experimental Design for Studying Glycopyrronium Tosylate in Non-Hyperhidrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrronium (B1196793) tosylate is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a known efficacy in treating primary axillary hyperhidrosis by inhibiting sweat gland activity.[1][2][3] Its mechanism of action, involving the blockade of acetylcholine-mediated signaling, suggests potential therapeutic applications beyond hyperhidrosis, in conditions characterized by cholinergic overactivity.[4][5] This document provides a detailed experimental design to investigate the pharmacological effects of glycopyrronium tosylate in non-hyperhidrosis models, focusing on its potential impact on salivary, respiratory, and gastrointestinal systems.
The following protocols are designed to be a comprehensive guide for researchers, offering a tiered approach from in vitro receptor characterization to ex vivo tissue-based assays and in vivo animal models.
Signaling Pathway of this compound
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by acetylcholine, leading to a reduction in glandular secretions and smooth muscle contraction.[2][5][6]
Caption: Signaling pathway of this compound's antagonism at muscarinic receptors.
Experimental Workflow
The proposed experimental design follows a logical progression from in vitro to in vivo studies to comprehensively characterize the effects of this compound.
Caption: A tiered approach for investigating this compound.
I. In Vitro Assays: Receptor Binding and Functional Analysis
A. Application Notes
These assays are crucial for determining the binding affinity and functional potency of this compound at different muscarinic receptor subtypes (M1-M5). This information is fundamental to understanding its selectivity and potential off-target effects.
B. Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound.
-
Atropine (B194438) (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and atropine.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
C. Data Presentation
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Ki (nM) | Value | Value | Value | Value | Value |
II. Ex Vivo Organ Bath Assays
A. Application Notes
These experiments utilize isolated tissues to assess the functional effects of this compound on smooth muscle contraction in a more physiologically relevant context than in vitro assays.
B. Experimental Protocol: Isolated Guinea Pig Ileum Assay
Objective: To evaluate the antagonistic effect of this compound on acetylcholine-induced contractions of intestinal smooth muscle.
Materials:
-
Guinea pig.
-
Tyrode's solution.
-
Acetylcholine.
-
This compound.
-
Organ bath system with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a resting tension of 1g.
-
Establish a cumulative concentration-response curve for acetylcholine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period.
-
Re-establish the acetylcholine concentration-response curve in the presence of this compound.
-
Repeat with different concentrations of this compound.
Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound. Calculate the pA2 value to quantify the potency of the antagonism.
C. Data Presentation
| Parameter | Value |
| pA2 (Guinea Pig Ileum) | Value |
III. In Vivo Animal Models
A. Application Notes
In vivo models are essential for understanding the physiological effects of this compound in a whole organism, providing insights into its potential therapeutic efficacy and side-effect profile in non-hyperhidrosis contexts.
B. Experimental Protocol: Pilocarpine-Induced Salivation in Mice
Objective: To assess the inhibitory effect of this compound on salivary secretion.
Materials:
-
Mice (e.g., C57BL/6).
-
Pilocarpine (B147212) hydrochloride.
-
This compound.
-
Sterile saline.
-
Anesthetic (e.g., ketamine/xylazine).
-
Pre-weighed cotton balls.
-
Microcentrifuge tubes.
Procedure:
-
Administer this compound or vehicle (saline) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time, anesthetize the mice.
-
Administer pilocarpine (a muscarinic agonist) to stimulate salivation.
-
Place a pre-weighed cotton ball in the mouth of each mouse for a fixed period (e.g., 15 minutes) to collect saliva.
-
Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube.
Data Analysis: Compare the amount of saliva produced in the this compound-treated group with the vehicle-treated group. Calculate the percentage inhibition of salivation.
C. Data Presentation
| Treatment Group | Saliva Production (mg/15 min) | % Inhibition |
| Vehicle | Mean ± SEM | - |
| This compound (Dose 1) | Mean ± SEM | Value |
| This compound (Dose 2) | Mean ± SEM | Value |
Logical Relationships in the Experimental Design
The following diagram illustrates the logical flow and interdependence of the proposed experiments.
Caption: Interconnectivity of the experimental assays.
By following this structured experimental design, researchers can systematically evaluate the pharmacological profile of this compound in non-hyperhidrosis models, paving the way for the exploration of its broader therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Guinea Pig Ileum [sheffbp.co.uk]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 6. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycopyrronium Tosylate Delivery Across Different Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the transdermal delivery of glycopyrronium (B1196793) tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the in vitro skin permeation of glycopyrronium tosylate?
A1: Based on in vitro studies, the three most significant factors are:
-
Anatomical Site (Skin Thickness): The thickness of the stratum corneum varies across different body regions, which directly impacts drug delivery. For instance, delivery through thicker skin, such as palmar (hand) and plantar (foot) skin, can be up to 40 times lower than through thinner skin like axillary (underarm) or abdominal skin.[1][2][3]
-
Occlusion: Covering the application site with an occlusive dressing (like parafilm or saran (B1199687) wrap) can dramatically increase this compound delivery by up to 10-fold.[1][2][3] Occlusion enhances skin hydration, which can improve drug partitioning and diffusion into the skin.[4]
-
Exposure Time: The duration the formulation remains on the skin surface is critical. Reducing exposure time from 24 hours to shorter periods (e.g., 5, 15, or 60 minutes) can decrease the drug flux by as much as 90%.[1][2][3] However, combining a short exposure time with occlusion can restore drug delivery to levels comparable to a 24-hour non-occluded application.[1][2][3]
Q2: Which skin models are most appropriate for studying this compound delivery?
A2: The choice of skin model depends on the stage of research and the specific questions being addressed:
-
Excised Human Skin: This is considered the "gold standard" for in vitro permeation testing (IVPT) as it provides the most relevant data for predicting in vivo performance in humans.[5][6] Skin from different anatomical sites (abdomen, breast, back) can be used, but variability between donors in terms of age, race, and anatomical site must be considered.[5][7][8]
-
Animal Skin Models: Porcine (pig) skin is often considered the most suitable animal model due to its histological similarity to human skin.[6][8] Rodent skin (rat, mouse) is also frequently used due to availability and cost-effectiveness, but it is generally more permeable than human skin and may overestimate delivery.[5][6][8]
-
Reconstructed Human Epidermis (RhE) Models: Commercially available models like EpiDerm™ can be useful for screening studies. However, they may exhibit higher permeability compared to excised human skin and often lack a dermal layer and skin appendages, which can be important for certain transport phenomena.[5][6][7]
-
Synthetic Membranes: Membranes like Polydimethylsiloxane (PDMS) can be used for quality control and formulation screening due to their low variability.[9] However, they do not fully mimic the complex barrier properties of the stratum corneum.[7][9]
Q3: How does this compound work to reduce sweating?
A3: this compound is a topical anticholinergic agent.[2][3] It works by acting as an acetylcholine (B1216132) receptor antagonist.[2] In the skin, it blocks the action of acetylcholine on the receptors of eccrine (sweat) glands, thereby inhibiting the nerve signals that stimulate sweat production.[10]
Troubleshooting Guides
Issue 1: Low or No Permeation Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Skin Model | For a hydrophilic molecule like glycopyrronium, using a highly lipophilic artificial membrane might hinder permeation. If using animal skin, ensure it is a suitable surrogate for human skin (porcine is preferred over rodent).[6][8] Ensure the skin barrier is not compromised if using excised skin. |
| Inadequate Skin Hydration | Ensure the receptor medium is in full contact with the dermal side of the skin. Consider the effects of occlusion; non-occluded studies will show lower permeation.[1][2] |
| Insufficient Exposure Time | Short exposure times will result in significantly lower cumulative permeation.[1][2][3] If the experimental design requires short exposure, consider incorporating occlusion to enhance delivery.[1][2][3] |
| Analytical Sensitivity | Confirm that the limit of quantification (LOQ) of your analytical method (e.g., LC/MS/MS) is sufficient to detect the low concentrations of this compound that may permeate, especially from thick skin models or with short exposure times.[1][2] |
| Air Bubbles in Franz Cell | Air bubbles between the membrane and the receptor fluid can act as a barrier to diffusion. Ensure all air bubbles are removed from the receptor chamber after mounting the skin.[11] |
Issue 2: High Variability in Permeation Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Skin Thickness | When using full-thickness skin, ensure it is dermatomed to a consistent thickness (e.g., ~0.5 mm) to minimize variability.[12] |
| Inter-donor Variability | When using human skin, there is inherent variability between donors.[7] Increase the number of donors and replicates per donor to obtain statistically significant results.[13] |
| Inconsistent Dosing | Ensure the formulation is applied uniformly and at a consistent dose (e.g., 10 mg/cm²) across all diffusion cells.[1][2][3] |
| Inconsistent Occlusion | If occlusion is part of the protocol, ensure the occlusive material is applied consistently and completely covers the application area for all samples.[1][2][12] |
| Inconsistent Washing Procedure | If studying the effect of wash-off, use a standardized procedure for removing the formulation from the skin surface.[12] |
Quantitative Data Summary
The following tables summarize the relative effects of different experimental variables on this compound delivery.
Table 1: Effect of Anatomical Site on this compound Delivery
| Anatomical Site | Relative Delivery (Compared to Axillary/Abdominal Skin) | Reference |
| Axillary/Abdominal | 1x (Baseline) | [1][2][3] |
| Palmar/Plantar | Up to 40-fold lower | [1][2][3] |
Table 2: Effect of Occlusion and Exposure Time on this compound Flux
| Condition | Relative Flux (Compared to 24-hour Non-Occluded) | Reference |
| 24-hour, Non-Occluded | 1x (Baseline) | [1][2][3] |
| 24-hour, Occluded | Up to 10-fold higher | [1][2][3] |
| 5, 15, or 60 minutes, Non-Occluded | ~90% lower | [1][2][3] |
| 5, 15, or 60 minutes, Occluded | ~1x (Comparable to 24-hour Non-Occluded) | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol is adapted from methodologies described for this compound skin permeation studies.[1][2][3][12]
-
Skin Preparation:
-
Obtain excised human skin from a qualified tissue bank (e.g., abdominal skin from abdominoplasty).[12]
-
If necessary, remove any underlying subcutaneous fat.
-
Dermatome the skin to a uniform thickness of approximately 0.5 mm.[12]
-
Cut the dermatomed skin into sections large enough to fit the diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin sections onto static Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[9][11][14]
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the skin.[15][16]
-
Maintain the receptor solution at 32 ± 1 °C to simulate physiological skin surface temperature.[13]
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 2.4% solution at 10 mg/cm²) to the surface of the stratum corneum.[1][2][3]
-
For occlusion studies, cover the donor compartment with an occlusive material like Parafilm® or Saran™ Wrap.[1][2][3][12]
-
At predetermined time points (e.g., every 2 hours for 24 hours), collect samples from the receptor fluid for analysis.[1][2][3]
-
After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[11]
-
-
Analysis:
Protocol 2: Tape Stripping for Stratum Corneum Quantification
This protocol allows for the quantification of this compound remaining in the stratum corneum after topical application.[17][18][19][20]
-
Post-Permeation Procedure:
-
Following the IVPT experiment, dismount the skin from the diffusion cell.
-
Carefully wash the skin surface to remove any residual formulation. A standardized washing procedure should be used, for example, with a cotton swab dipped in a specific solution.[12]
-
Allow the skin surface to dry completely.
-
-
Tape Stripping:
-
Use a consistent brand of adhesive tape (e.g., Scotch® Magic™ Tape).
-
Press a piece of tape firmly onto the treated skin area for a defined period (e.g., 3 seconds) with a consistent pressure.[17]
-
Remove the tape strip in one swift motion.[17]
-
Repeat this process for a predetermined number of strips (e.g., 20-40 strips) to remove the entire stratum corneum.[17]
-
-
Extraction and Analysis:
-
Place each tape strip (or a pool of strips) into a vial containing a suitable extraction solvent.
-
Vortex or sonicate the vials to extract the this compound from the tape strips.
-
Analyze the drug concentration in the extraction solvent using a validated LC/MS/MS method.
-
-
Data Interpretation:
-
The amount of drug recovered from the tape strips represents the amount that penetrated into and was retained by the stratum corneum.
-
This data can be used to construct a concentration profile of the drug within the stratum corneum.
-
Visualizations
References
- 1. Variables Affecting Delivery of this compound Through Human Skin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staging.jddonline.com [staging.jddonline.com]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. Monitoring the Effect of Transdermal Drug Delivery Patches on the Skin Using Terahertz Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. osti.gov [osti.gov]
- 8. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. d-nb.info [d-nb.info]
- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. distantreader.org [distantreader.org]
- 13. complexgenerics.org [complexgenerics.org]
- 14. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. permegear.com [permegear.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. skemman.is [skemman.is]
- 19. researchgate.net [researchgate.net]
- 20. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low solubility of glycopyrronium tosylate in experimental buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of glycopyrronium (B1196793) tosylate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is glycopyrronium tosylate and why is its solubility a concern in experimental buffers?
This compound is a quaternary ammonium (B1175870) anticholinergic agent. Like many pharmaceutical compounds, achieving and maintaining its solubility in aqueous buffers is crucial for accurate and reproducible experimental results in various assays, including cell-based studies and in vitro binding assays. Precipitation of the compound can lead to inaccurate dosing and misleading data. While its bromide salt is known to be freely soluble in water, the tosylate salt may exhibit different solubility characteristics depending on the buffer composition, pH, and temperature.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What are the likely causes?
Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. The primary reasons for this include:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its intrinsic solubility under those specific conditions.
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of the compound.
-
pH Shift: The pH of the final solution may be unfavorable for keeping the compound dissolved. Although glycopyrronium is a quaternary amine and its charge is not affected by pH, the tosylate counter-ion's properties might be influenced by pH.
-
Solvent Shock: Rapid addition of the organic stock solution to the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.
-
Low Temperature: The temperature of the buffer may be too low, reducing the solubility of the compound.
Q3: How can I increase the solubility of this compound in my experimental buffer?
Several strategies can be employed to improve the solubility of this compound:
-
Optimize pH: Although glycopyrronium itself is a quaternary amine, the overall salt solubility can be pH-dependent. It is advisable to determine the optimal pH range for solubility in your specific buffer system.
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as ethanol (B145695) or DMSO, can be included in the final buffer solution. An ethanol/water mixture has been shown to be effective for glycopyrrolate (B1671915). However, the concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system under study.
-
Adjust Ionic Strength: If high salt concentrations are suspected to be causing a "salting out" effect, consider reducing the salt concentration of your buffer, if experimentally permissible.
-
Increase Temperature: Gently warming the buffer during the dissolution of this compound may increase its solubility. However, the thermal stability of the compound under these conditions should be considered.
-
Slow Addition and Mixing: Add the stock solution dropwise to the buffer while vortexing or stirring to avoid localized high concentrations and "solvent shock".
Q4: Is there a recommended stock solution solvent and concentration for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[3] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into the aqueous experimental buffer. The final concentration of DMSO in the experimental medium should ideally be kept below 0.5% to avoid solvent-induced artifacts in biological assays.
Quantitative Solubility Data
The following tables summarize the known and estimated solubility of glycopyrronium salts in various solvents and buffers.
Table 1: Solubility of Glycopyrronium Salts in Common Solvents
| Solvent | Glycopyrronium Salt | Solubility | Reference |
| Water | Bromide | Freely Soluble | [1][2] |
| Ethanol (96%) | Bromide | Soluble | [1][2] |
| Methylene Chloride | Bromide | Very Slightly Soluble | [1][2] |
| DMSO | Tosylate | Soluble | [3] |
| DMSO | Bromide | Slightly Soluble | [] |
Table 2: Aqueous Buffer Solubility of Glycopyrrolate
| Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 | [5] |
Note: The data in Table 2 is for glycopyrrolate (the active cation) and should be considered an approximation for this compound. The actual solubility may vary based on the tosylate counter-ion.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, TRIS)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution.
-
Add the experimental aqueous buffer to each well to achieve the desired final concentrations.
-
Mix the plate gently on a plate shaker for a few minutes.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to troubleshoot precipitation issues.
Diagram 2: Signaling Pathway of Glycopyrronium's Anticholinergic Action
Caption: Glycopyrronium competitively blocks acetylcholine at muscarinic receptors.
References
improving the stability of glycopyrronium tosylate in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of glycopyrronium (B1196793) tosylate in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for glycopyrronium tosylate in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage. This reaction breaks down the molecule into α-cyclopentylmandelic acid and 3-hydroxy-1,1-dimethylpyrrolidinium, leading to a loss of potency.[1] This hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of glycopyrronium, the active moiety in this compound, is highly pH-dependent. It is most stable in acidic conditions, specifically at a pH between 2.0 and 3.0. As the pH increases above 6.0, the rate of ester hydrolysis accelerates significantly, causing rapid degradation.[2] Therefore, maintaining an acidic pH is crucial for the stability of this compound in aqueous solutions for assays.
Q3: What are the recommended storage conditions for aqueous solutions of this compound for use in assays?
A3: To ensure stability, aqueous solutions of this compound should be prepared in a buffer with a pH between 2.0 and 3.0. For short-term storage, refrigeration at 2-8°C is recommended. Long-term stability studies of a glycopyrrolate (B1671915) oral solution have shown it to be stable for at least 7 months at both 4°C and room temperature when properly formulated.[1][3] It is advisable to protect solutions from light, although studies on the formulated drug product Qbrexza® indicated that light exposure did not adversely affect its assay or impurity levels.
Q4: Can I use organic solvents to prepare stock solutions of this compound?
A4: Yes, this compound is soluble in alcohol. For analytical purposes, diluents containing acetonitrile (B52724) and methanol (B129727) have been successfully used.[3] However, for stock solutions intended for storage, it is recommended to use an acidic aqueous buffer. If organic solvents are used, the solutions should ideally be prepared fresh.
Troubleshooting Guide for this compound Assays (HPLC/UPLC)
This guide addresses common issues encountered during the analysis of this compound in aqueous solutions using HPLC or UPLC.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Glycopyrronium is a quaternary ammonium (B1175870) compound and can interact with free silanol groups on the silica-based column packing, leading to tailing. 2. Column Contamination: Buildup of contaminants on the column frit or packing. 3. Mobile Phase pH: Inappropriate pH can affect the ionization and interaction of the analyte with the stationary phase. | 1. Use a base-deactivated column (e.g., "end-capped") or a column with a different stationary phase. Consider using an ion-pairing agent like sodium-1-decanesulfonate in the mobile phase. 2. Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the guard column or the analytical column. 3. Ensure the mobile phase pH is acidic (e.g., pH 2.5-3.0) to maintain consistent ionization of any residual silanols and the analyte. |
| Variable Peak Areas/Inconsistent Results | 1. Sample Degradation: If the sample is prepared in a neutral or alkaline solution, this compound can degrade, leading to lower peak areas over time. 2. Injector Issues: Inaccurate injection volumes or leaks in the injector system. 3. Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent. | 1. Prepare all samples and standards in an acidic diluent (e.g., mobile phase or a pH 3.0 buffer) and analyze them promptly. 2. Perform injector maintenance, check for leaks, and ensure the syringe is functioning correctly. 3. Ensure the sample is completely dissolved before injection. If necessary, sonicate the sample solution. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile component in the mobile phase. 2. Temperature Fluctuations: Changes in column temperature can affect retention times. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow the column to equilibrate for an adequate amount of time (e.g., 10-15 column volumes) before starting the analysis. |
| Ghost Peaks | 1. Contaminated Mobile Phase or Diluent: Impurities in the solvents used. 2. Carryover from Previous Injections: Residual sample remaining in the injector or column. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. 2. Implement a needle wash step with a strong solvent between injections. Inject a blank solvent to check for carryover. |
Data on Glycopyrronium Stability
The stability of glycopyrronium is highly dependent on pH and temperature. The following tables summarize findings from various studies on glycopyrrolate, the active moiety of this compound.
Table 1: Effect of pH on Glycopyrrolate Stability in Aqueous Solution at 25°C
| pH | Approximate Time for 5% Decomposition |
| 4.0 | > 48 hours |
| 5.0 | > 48 hours |
| 6.0 | 30 hours |
| 6.5 | 7 hours |
| 7.0 | 4 hours |
| 8.0 | 2 hours |
| Data sourced from a study on glycopyrrolate 0.8 mg/L in 5% dextrose solution.[2] |
Table 2: Summary of Forced Degradation Studies on Glycopyrrolate
| Stress Condition | Reagent/Condition | Duration | Approximate Degradation |
| Acid Hydrolysis | 0.1 M HCl | 30 minutes | Significant degradation, with the formation of two degradation products. |
| Alkaline Hydrolysis | 0.01 M NaOH | 30 minutes | > 50% degradation, with the formation of two degradation products.[4] |
| Oxidation | 3% H₂O₂ | 30 minutes | Some degradation observed. |
| Thermal Degradation | 80°C | 30 minutes | Minimal degradation. |
| Photodegradation | UV light (365 nm) | 3 hours | Minimal degradation. |
| Data synthesized from forced degradation studies on glycopyrrolate for the development of stability-indicating methods.[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay for this compound
This protocol outlines a general method for a stability-indicating assay. It should be validated for your specific application.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (or similar buffer salt)
-
Phosphoric acid (to adjust pH)
-
HPLC-grade water
2. Chromatographic Conditions (Example):
-
Column: Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) or equivalent[5]
-
Mobile Phase A: 80:20 (v/v) mixture of pH 2.5 potassium dihydrogen phosphate buffer and methanol[5]
-
Mobile Phase B: 10:90 (v/v) mixture of pH 2.5 potassium dihydrogen phosphate buffer and methanol[5]
-
Gradient: A gradient elution may be necessary to separate degradation products. An example could be a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 222 nm[6]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Buffer Preparation (pH 2.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid.
-
Diluent: A mixture of buffer and methanol (e.g., 80:20 v/v) can be used as the diluent to ensure the stability of the sample and standards.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 5-100 µg/mL).
4. Sample Preparation:
-
Dilute the aqueous sample solution containing this compound with the diluent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the calibration curve.
6. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before dilution and injection.
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified time (e.g., 1 hour). Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 105°C for 6 hours).
-
Photodegradation: Expose the sample solution to UV light in a photostability chamber.
-
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizations
References
- 1. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. jpionline.org [jpionline.org]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in In Vitro Skin Penetration Assays with Glycopyrronium Tosylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in in vitro skin penetration assays involving glycopyrronium (B1196793) tosylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Section 1: Troubleshooting Guides & FAQs
This section is designed to help identify and resolve common sources of variability in in vitro skin penetration studies with glycopyrronium tosylate.
Q1: We are observing high inter-donor variability in our this compound skin permeation results. What are the primary causes and how can we mitigate this?
A1: Inter-donor variability is a common and significant challenge in skin permeation studies due to inherent biological differences between individuals. Key factors contributing to this variability and strategies to minimize their impact are outlined below:
-
Biological Factors:
-
Anatomical Site: The thickness of the stratum corneum and the density of skin appendages vary significantly across different body regions. Studies have shown that the permeation of this compound through palmar and plantar skin can be up to 40 times lower than through axillary or abdominal skin.[1][2]
-
Age, Sex, and Ethnicity: These demographic factors can influence skin properties, including lipid composition and metabolism, leading to differences in permeability.
-
-
Troubleshooting and Mitigation Strategies:
-
Standardize Skin Source: Whenever possible, use skin from a single, consistent anatomical site (e.g., abdomen, back) for all replicates in a study.
-
Document Donor Information: Record the age, sex, and ethnicity of skin donors to help explain potential variability in the data.
-
Increase Sample Size (n-number): Utilizing a larger number of skin donors can help to average out individual differences, providing a more representative mean permeation value.
-
Use a Reference Compound: Including a well-characterized reference compound in your experiments allows for the normalization of data across different donors and can help identify outlier skin samples.
-
Q2: Our lab is experiencing high intra-donor variability, with inconsistent results from skin samples taken from the same donor. What could be causing this?
A2: High variability within samples from a single donor often points to inconsistencies in experimental technique and skin handling.
-
Potential Causes:
-
Regional Variation: Even within the same piece of excised skin, there can be regional differences in permeability.
-
Inconsistent Skin Preparation: Variations in dermatome thickness settings can lead to differences in the skin barrier.
-
Handling and Storage: Inconsistent handling and storage of skin samples, including freeze-thaw cycles, can compromise barrier integrity.
-
Presence of Skin Appendages: Hair follicles and sweat glands can act as shunts, particularly for polar molecules like glycopyrronium, leading to artificially high permeation.
-
-
Troubleshooting and Mitigation Strategies:
-
Standardized Skin Processing: Implement a strict, standardized protocol for skin processing, including dermatoming to a consistent thickness.
-
Careful Sample Selection: When possible, take replicate samples from adjacent skin areas to minimize regional variability. Avoid areas with a high density of hair follicles.
-
Consistent Handling: Ensure all skin samples are handled and stored under identical conditions.
-
Q3: We are seeing unexpected and highly variable results when testing different formulations of this compound. What formulation and experimental factors should we investigate?
A3: The physicochemical properties of the formulation and the experimental conditions play a critical role in the permeation of this compound.
-
Formulation Factors:
-
Vehicle Effects: The vehicle can influence the solubility and partitioning of this compound into the stratum corneum.
-
pH: The pH of the formulation can affect the ionization state of this compound, which in turn influences its permeability.
-
-
Experimental Conditions:
-
Occlusion: Occlusion can significantly increase skin hydration and has been shown to increase the delivery of this compound by up to 10-fold.[1][2] Inconsistent or unintentional occlusion can be a major source of variability.
-
Dose Application: The amount of formulation applied and the uniformity of its application are critical. Inconsistent dosing will lead to variable results.
-
Receptor Solution: The composition of the receptor solution must ensure "sink conditions," meaning the concentration of the drug in the receptor phase should not exceed 10% of its solubility in that medium. Failure to maintain sink conditions will result in a decreased diffusion gradient and variable permeation profiles.
-
Temperature: The temperature of the diffusion cell system should be maintained to ensure a skin surface temperature of 32°C to mimic physiological conditions.
-
-
Troubleshooting and Mitigation Strategies:
-
Control Occlusion: Use a consistent method of occlusion (e.g., Parafilm, Saran Wrap) or ensure non-occluded conditions are maintained.
-
Precise Dosing: Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the defined skin area.
-
Validate Receptor Solution: Ensure the chosen receptor solution maintains sink conditions for this compound throughout the experiment.
-
Monitor Temperature: Regularly monitor and record the temperature of the heating block or water bath.
-
Q4: Our analytical results for this compound in the receptor solution are inconsistent. What should we check?
A4: Variability in the analytical results can stem from the analytical method itself or from sample collection and handling.
-
Potential Analytical Issues:
-
Method Validation: The analytical method (e.g., LC-MS/MS) may not be sufficiently validated for precision, accuracy, and sensitivity.
-
Sample Stability: this compound may not be stable in the receptor solution at the experimental temperature or during storage before analysis.
-
Interference: Components of the receptor solution or leachables from the experimental setup could interfere with the analysis.
-
-
Troubleshooting and Mitigation Strategies:
-
Thorough Method Validation: Ensure your analytical method is fully validated according to relevant guidelines.
-
Assess Stability: Conduct stability studies of this compound in the receptor solution under experimental and storage conditions.
-
Blank Analysis: Analyze blank receptor solution to check for any interfering peaks.
-
Section 2: Data Presentation
Due to the proprietary nature of pharmaceutical development, specific quantitative flux values for this compound are not widely available in the public domain. The following tables summarize the relative effects of key variables on its in vitro skin penetration based on published research.
Table 1: Relative Impact of Anatomical Site on In Vitro this compound Permeation
| Anatomical Site | Relative Permeation Compared to Axillary/Abdominal Skin | Reference |
| Axillary/Abdominal | Baseline | [1][2] |
| Palmar/Plantar | Up to 40-fold lower | [1][2] |
Table 2: Influence of Occlusion and Exposure Time on In Vitro this compound Flux
| Experimental Condition | Effect on this compound Flux | Reference |
| Occlusion (Parafilm or Saran Wrap) | Up to 10-fold increase | [1][2] |
| Reduced Exposure Time (5, 15, or 60 minutes vs. 24 hours) | ~90% decrease | [1][2] |
| Reduced Exposure Time with Occlusion | Flux restored to levels of 24-hour non-occluded control | [1][2] |
Table 3: Illustrative (Hypothetical) Quantitative Data for In Vitro this compound Permeation
Disclaimer: The following data are hypothetical and for illustrative purposes only to demonstrate how quantitative results would be presented. Actual values can vary significantly between laboratories and studies.
| Parameter | Axillary Skin (Non-Occluded) | Palmar Skin (Non-Occluded) | Axillary Skin (Occluded) |
| Mean Flux (ng/cm²/h) | 15.2 ± 3.5 | 0.4 ± 0.1 | 145.8 ± 25.1 |
| Permeability Coefficient (Kp) (cm/h x 10⁻⁴) | 6.3 ± 1.5 | 0.17 ± 0.04 | 60.8 ± 10.5 |
| Lag Time (hours) | 2.1 ± 0.5 | 4.5 ± 1.2 | 1.5 ± 0.4 |
Section 3: Experimental Protocols
This section provides a detailed methodology for a typical in vitro skin penetration study with a 2.4% this compound solution using Franz diffusion cells.
1. Materials and Reagents
-
This compound (analytical standard)
-
2.4% this compound solution (test formulation)
-
Excised human skin (e.g., from abdominoplasty, dermatomed to ~500 µm)
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Vertical Franz diffusion cells
-
Water bath/circulator
-
Magnetic stirrer and stir bars
-
Positive displacement pipette
-
LC-MS/MS system
2. Skin Preparation and Integrity Testing
-
Thaw frozen human skin at room temperature.
-
Cut skin sections to a size suitable for mounting on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
Measure the transepidermal water loss (TEWL) of each skin section. Only use skin sections with a TEWL value indicative of an intact barrier (e.g., < 10 g/m²/h).
3. Franz Diffusion Cell Setup
-
Assemble the Franz diffusion cells.
-
Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in the heating block/water bath maintained at a temperature to ensure a skin surface temperature of 32 ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling
-
Apply a precise amount (e.g., 10 mg/cm²) of the 2.4% this compound solution to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor solution via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
5. Sample Analysis
-
Analyze the collected receptor solution samples for glycopyrronium concentration using a validated LC-MS/MS method.
6. Data Analysis
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (h).
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
Section 4: Visualizations
Diagram 1: Experimental Workflow for In Vitro Skin Penetration Assay
Caption: Workflow for this compound in vitro skin penetration assay.
Diagram 2: Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting sources of variability.
References
strategies to minimize glycopyrronium tosylate degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of glycopyrronium (B1196793) tosylate during sample preparation for analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation and analysis of glycopyrronium tosylate.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | pH-mediated hydrolysis: this compound is susceptible to degradation in both acidic and basic conditions. | - Maintain the pH of all solutions (solvents, buffers) in a neutral range (pH ~5.6-7.0) during extraction and dilution.[1] - If the analytical method requires an acidic or basic mobile phase, minimize the time the sample is in that solution before injection.[2] - Neutralize acidic or basic samples immediately after stress testing or extraction before further processing.[3][4] |
| Thermal degradation: Exposure to high temperatures can accelerate the degradation of the compound. | - Avoid exposing samples to high heat.[2] If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.[2] - Store stock solutions and prepared samples at refrigerated (2-8°C) or frozen (-20°C to -80°C) conditions.[5][6] - Use temperature-controlled equipment during sample processing steps like sonication or evaporation.[7][8] | |
| Appearance of unknown peaks in chromatogram | Degradation products: New peaks may indicate the formation of degradation products due to hydrolysis, oxidation, or photolysis. | - Review the sample preparation workflow for potential exposure to harsh pH, high temperatures, or light. - Conduct forced degradation studies to identify the retention times of potential degradation products.[3][4][9] - Use a stability-indicating analytical method that can resolve this compound from its degradation products.[4][9] |
| Oxidative degradation: Exposure to oxidizing agents can lead to the formation of impurities. | - Degas all solvents used in sample preparation and the mobile phase. - Avoid using hydrogen peroxide or other strong oxidizing agents in the sample preparation process unless required for a specific purpose (e.g., derivatization), and if so, control the reaction time and temperature carefully.[3][4] | |
| Inconsistent results between samples | Photodegradation: this compound may be sensitive to light, leading to variable degradation if samples are not handled consistently. | - Prepare and store samples in amber vials or protect them from direct light.[2] - Minimize the exposure of samples to ambient light during all stages of preparation.[10] |
| Variability in sample handling: Inconsistent timing of sample processing steps can lead to different levels of degradation. | - Standardize all sample preparation steps, including incubation times, temperatures, and exposure to different solvents. - Prepare samples in smaller batches to ensure timely processing. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: The primary factors are pH, temperature, and light. This compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can accelerate this and other degradation pathways. Exposure to light can also lead to photodegradation.[2][3][4]
Q2: What is the ideal pH range for handling this compound solutions?
A2: To minimize hydrolysis, it is recommended to maintain the pH of solutions containing this compound in a neutral to slightly acidic range. A study on a glycopyrrolate (B1671915) oral liquid dosage form showed stability at a pH of 5.6.[1] It is crucial to avoid strongly acidic or alkaline conditions during sample extraction, dilution, and storage.[2][3]
Q3: How should I store my this compound samples and stock solutions?
A3: For short-term storage, refrigeration at 2-8°C is recommended. For long-term stability, storing samples at -80°C has been shown to be effective for at least 170 days.[6] Always use amber vials or protect samples from light during storage.[2]
Q4: Can I heat my samples to improve the solubility of this compound?
A4: While gentle heating can be used, it should be done with caution. Use the lowest possible temperature for the shortest duration necessary.[2] Forced degradation studies have shown that this compound degrades at elevated temperatures (e.g., 60-80°C).[4][9]
Q5: What are the known degradation products of glycopyrronium?
A5: Under hydrolytic (acidic and basic) conditions, glycopyrronium bromide has been shown to yield two primary transformation products.[2] The ester linkage in the glycopyrronium molecule is the most likely site of hydrolysis.
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from forced degradation studies on glycopyrrolate, the active moiety in this compound. These studies highlight the compound's susceptibility to various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1M HCl | 30 min | Not Specified | >50% | [4] |
| 0.1M HCl | 6 hours | 60°C | 3.5% | [9] | |
| Base Hydrolysis | 0.01M NaOH | 30 min | Not Specified | >50% | [4] |
| 0.1M NaOH | 6 hours | 60°C | 3.1% | [9] | |
| Oxidative Degradation | 3% H₂O₂ | 30 min | Not Specified | Minor | [4] |
| 10% H₂O₂ | 6 hours | 60°C | 1.188% | [9] | |
| Thermal Degradation | Dry Heat | - | 80°C | Minor | [4] |
| Dry Heat | 24 hours | 70°C | 0.349% | [9] | |
| Photolytic Degradation | UV Light (365 nm) | 3 hours | Not Specified | Minor | [4] |
| UV Light | 24 hours | Not Specified | 0.336% | [9] |
Experimental Protocols
Protocol for Forced Degradation Study of Glycopyrrolate
This protocol is adapted from methodologies described in the literature to assess the stability of glycopyrrolate under various stress conditions.[3][4][9]
-
Preparation of Stock Solution: Accurately weigh and dissolve glycopyrrolate/glycopyrronium tosylate in a suitable solvent (e.g., methanol, water, or diluent used in the analytical method) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1M NaOH.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Alkali Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1M HCl.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-10% hydrogen peroxide.
-
Keep the solution at room temperature or a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 24 hours).
-
After the specified time, cool the sample and dissolve/dilute it to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (e.g., 365 nm) in a photostability chamber for a defined period (e.g., 3-24 hours).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the sample to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating chromatographic method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rmtcnet.com [rmtcnet.com]
- 7. The Importance of Temperature Control in Pharmaceutical Analysis [iptonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpsonline.com [ajpsonline.com]
overcoming challenges in glycopyrronium tosylate wipe formulation for research
Welcome to the technical support center for the research and development of glycopyrronium (B1196793) tosylate wipe formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the formulation of glycopyrronium tosylate wipes.
1. Formulation Stability and Degradation
-
Question: My this compound formulation is showing significant degradation over a short period. What are the likely causes and how can I improve stability?
-
Answer: this compound is susceptible to ester hydrolysis, which is highly dependent on the pH of the formulation.[1] Degradation is significantly accelerated at a pH above 6.0.[1][2] To enhance stability, it is crucial to maintain the pH of the formulation between 3.5 and 5.0, with an optimal pH of around 4.5.[2] The use of a suitable buffering agent, such as a citric acid and sodium citrate (B86180) combination, is essential for maintaining the desired pH throughout the product's shelf life.[2] Additionally, storage temperature plays a role; degradation increases with higher temperatures.[3][4][5]
-
Question: I am observing precipitation or crystallization of this compound in my formulation. What could be the reason?
-
Answer: Precipitation can occur due to several factors, including:
-
Inadequate Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. The solubility is influenced by the ethanol-to-water ratio.
-
pH Shift: A change in pH can affect the solubility of this compound. Ensure your buffering system is robust enough to maintain the target pH.
-
Temperature Fluctuations: Cooling during the manufacturing process or storage can lead to precipitation if the formulation is close to its saturation point.[3]
-
Incompatible Excipients: Interactions with other formulation components can reduce the solubility of the active pharmaceutical ingredient (API). It is advisable to avoid alkaline excipients which can cause precipitation of the free acid.[1]
-
2. Wipe Material and Formulation Compatibility
-
Question: How does the wipe material affect the formulation and drug delivery?
-
Answer: The composition and physical properties of the wipe substrate are critical. The material must be compatible with the formulation and not absorb or interact with the this compound or other excipients. The wipe should evenly distribute the formulation and release it effectively upon application to the skin.
-
Question: I'm experiencing uneven distribution of the formulation on the wipe. How can I resolve this?
-
Answer: Uneven distribution can be a result of the manufacturing process or the physical properties of the wipe and formulation. Ensure that the process for loading the formulation onto the wipe is optimized for uniform saturation. The viscosity of the formulation may also need to be adjusted to ensure proper wetting and distribution on the chosen wipe material.
3. Manufacturing and Scale-Up
-
Question: What are the key challenges when scaling up the production of this compound wipes?
-
Answer: Scaling up from laboratory to commercial production presents several challenges:
-
Maintaining Uniformity: Ensuring consistent wipe saturation and drug content across a large batch.
-
Process Control: Tightly controlling parameters like temperature, mixing speed, and pumping rates is crucial to prevent degradation and ensure product quality.
-
Equipment Suitability: The equipment used for large-scale manufacturing must be appropriate to handle the specific formulation and wipe material without causing issues like excessive shear or heat.
-
Supply Chain Management: Ensuring a consistent and reliable source of all raw materials, including the API, excipients, and wipe substrate, is vital for uninterrupted production.
-
Data Presentation
Table 1: pH-Dependent Stability of Glycopyrrolate (B1671915)
| Admixture pH | Approximate Time for 5% Decomposition (hours) at 25°C |
| 4 | >48 |
| 5 | >48 |
| 6 | 30 |
| 6.5 | 7 |
| 7 | 4 |
| 8 | 2 |
Data adapted from ASHP Publications.[1]
Table 2: Excipient Compatibility for this compound Topical Formulation
| Excipient Type | Examples | Compatibility Notes |
| Solvents | Purified Water, Ethanol (B145695) | Generally compatible. The ratio of ethanol to water is a critical parameter influencing solubility and skin permeation. |
| Buffering Agents | Citric Acid, Sodium Citrate, Phosphate (B84403) Buffer | Essential for maintaining pH in the optimal range of 3.5-5.0 for stability.[2][4] Citric acid and sodium citrate are preferred.[2] |
| Preservatives | Methylparaben | Compatible and effective in preventing microbial growth in aqueous formulations.[3][4] |
| Sweetening Agents (for oral solutions, but relevant for potential leachables from packaging) | Sucrose (B13894), Sorbitol | Generally compatible, though sucrose may lead to a decrease in pH over time.[6] |
| Alkaline Drugs/Excipients | Barbiturates | Incompatible. Can cause precipitation of the free acid of glycopyrrolate and accelerate degradation.[1] |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
-
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 30 mM potassium phosphate monobasic) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[3]
-
Detection Wavelength: UV detection at 222 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water, acetonitrile, and methanol).
-
Extract the drug from the wipe by soaking it in a known volume of the diluent and then sonicating to ensure complete extraction.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[7]
-
Acid Hydrolysis: Treat with 0.1M HCl.
-
Base Hydrolysis: Treat with 0.1M NaOH.
-
Oxidative Degradation: Treat with 3% H2O2.
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[3]
-
-
2. In Vitro Skin Permeation Test (IVPT)
-
Objective: To assess the rate and extent of this compound permeation through the skin from the wipe formulation.
-
Methodology:
-
Skin Preparation:
-
Use excised human or animal skin (e.g., porcine ear skin).
-
Dermatomed to a thickness of approximately 500 µm.
-
-
Diffusion Cell Setup:
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C to mimic physiological skin temperature.
-
-
Application of the Wipe:
-
Cut a piece of the this compound wipe to a size that fits the donor compartment.
-
Apply the wipe directly to the skin surface.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.
-
Replace the withdrawn volume with fresh receptor solution.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
-
Visualizations
Caption: Signaling pathway of sweat secretion and the inhibitory action of this compound.
Caption: Experimental workflow for this compound wipe formulation research.
Caption: Troubleshooting logic for formulation instability issues.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. US10052267B2 - Topical glycopyrrolate formulations - Google Patents [patents.google.com]
- 3. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of oral liquid dosage forms of glycopyrrolate prepared with the use of powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of occlusion and exposure time on glycopyrronium tosylate skin delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the topical delivery of glycopyrronium (B1196793) tosylate. The information focuses on the critical roles of occlusion and exposure time in modulating skin permeation.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of occlusion on the skin delivery of glycopyrronium tosylate?
A1: Occlusion significantly enhances the delivery of this compound through the skin. In vitro studies have demonstrated that occluding the application site can increase the delivery of this compound by up to 10-fold.[1][2] Occlusion promotes skin hydration, which is a key factor in increasing the permeability of the stratum corneum to many substances.[3][4]
Q2: How does a shorter exposure time affect the amount of this compound delivered through the skin?
A2: Reducing the exposure time of the skin to a 2.4% this compound solution from 24 hours to shorter durations of 5, 15, or 60 minutes can decrease the drug flux by as much as 90%.[1][2] This highlights the time-dependent nature of passive drug diffusion across the skin barrier.
Q3: Can the reduced drug delivery due to shorter exposure times be compensated for?
A3: Yes, the significant decrease in this compound delivery associated with shorter exposure times can be effectively compensated for by utilizing occlusion.[1][2] Research has shown that applying occlusion during short exposure periods (5, 15, or 60 minutes) can restore the cumulative amount of this compound delivered to levels comparable to those achieved with a 24-hour exposure without occlusion.[1][2]
Q4: What is the mechanism by which occlusion enhances this compound delivery?
A4: Occlusion traps moisture and increases the hydration of the stratum corneum, the outermost layer of the skin.[3] This increased hydration can alter the partitioning of the drug into the skin, cause the corneocytes to swell, and potentially modify the organization of the intercellular lipid matrix, all of which can lead to increased skin permeability.[3][5]
Q5: Are there any safety considerations with long-term daily application of topical this compound?
A5: Long-term daily application of this compound for up to 48 weeks has been found to be generally well-tolerated.[6][7] The most common side effects are related to its anticholinergic activity and are typically mild to moderate in severity.[6][7] These can include dry mouth, blurred vision, and application-site pain.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent drug permeation in in vitro experiments. | Insufficient hydration of the skin sample. | Ensure proper hydration of the stratum corneum. Consider incorporating an occlusive covering in your experimental setup to maintain skin hydration and enhance permeability.[3][4] |
| Short exposure time without occlusion. | If the experimental protocol requires a short exposure time, utilize an occlusive covering (e.g., Parafilm) over the application site to compensate for the reduced contact duration.[1][2] | |
| Variability in skin samples. | Skin thickness and properties can vary significantly between anatomical sites. For instance, delivery through palmar and plantar skin is substantially lower than through axillary or abdominal skin.[1][2] Ensure consistency in the source and preparation of skin samples. | |
| Difficulty replicating in vivo results with in vitro models. | Differences in application conditions. | Ensure the in vitro model accurately reflects the in vivo application conditions, including the dose per unit area and the presence or absence of occlusion. The approved topical product is applied as a single-use cloth.[9][10] |
| Mismatched exposure times. | Clinical use involves a once-daily application.[11][12] In vitro experiments should be designed to reflect a relevant exposure duration, and the impact of shorter, occluded application versus longer, un-occluded application should be considered.[1][2] |
Data Presentation
Table 1: Impact of Occlusion on this compound Skin Delivery
| Condition | Fold Increase in Delivery |
| Occlusion | Up to 10-fold[1][2] |
Table 2: Impact of Reduced Exposure Time and Occlusion on this compound Flux
| Exposure Time | Condition | Change in Drug Flux |
| 5, 15, or 60 minutes | Non-Occluded | Decreased by 90% (compared to 24-hour non-occluded)[1][2] |
| 5, 15, or 60 minutes | Occluded | Restored to levels of 24-hour non-occluded control[1][2] |
Experimental Protocols
In Vitro Skin Permeation Study
This protocol is based on methodologies described in the literature for assessing the dermal absorption of this compound.[1][2]
-
Skin Preparation:
-
Dosing Solution:
-
Prepare a 2.4% this compound solution.[1]
-
-
Application and Exposure:
-
Apply the this compound solution to the epidermal surface of the skin at a dose of 10 mg/cm².[1]
-
For continuous exposure studies: Maintain the application for 24 hours.
-
For time-course studies: Apply the solution for 5, 15, or 60 minutes, after which the skin surface is washed to remove any remaining formulation.[1]
-
-
Occlusion:
-
For occlusion experiments, cover the application site with an occlusive material such as Parafilm or Saran Wrap immediately after the application of the dosing solution.[1]
-
-
Sample Collection:
-
Perfuse the receiving chamber of the diffusion cell with a suitable receiving fluid (e.g., phosphate-buffered saline).
-
Collect the receiving fluid at regular intervals, for example, every 2 hours for a total of 24 hours.[1]
-
-
Analysis:
-
Analyze the concentration of this compound in the collected receiving fluid using a validated analytical method such as Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[1]
-
Visualizations
Caption: In Vitro Skin Permeation Experimental Workflow.
Caption: Factors Influencing this compound Skin Delivery.
References
- 1. Variables Affecting Delivery of this compound Through Human Skin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staging.jddonline.com [staging.jddonline.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Hydration and percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the effect of occlusive dressings on lamellar bodies in the stratum corneum and relevance to transdermal absorption [escholarship.org]
- 6. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical this compound in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. skintherapyletter.com [skintherapyletter.com]
- 10. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. d-nb.info [d-nb.info]
- 12. Limited Systemic Exposure with Topical this compound in Primary Axillary Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
mitigating local skin reactions to glycopyrronium tosylate in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glycopyrronium (B1196793) tosylate in animal models, specifically focusing on the mitigation of local skin reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common local skin reactions observed with topical application of glycopyrronium tosylate in animal studies?
A1: Based on nonclinical toxicology studies submitted to the FDA, high concentrations of this compound (e.g., 20% w/w solution) have been shown to cause "excessive dermal irritation" at the application site in Sprague Dawley rats.[1] While specific reaction details from these animal studies are not publicly detailed, they are generally expected to be consistent with reactions observed in human clinical trials, which include erythema (redness), burning/stinging, and pruritus (itching).[2]
Q2: Which animal models are recommended for assessing the dermal toxicity and skin irritation of this compound?
A2: Regulatory filings indicate that Göttingen minipigs and Sprague Dawley rats have been used for dermal safety and toxicology studies of this compound.[1] The minipig is often considered a preferred non-rodent species for dermal safety assessment due to the anatomical, physiological, and biochemical similarities of its skin to human skin.[3][4][5][6] For general irritation screening, rabbits are also a traditionally accepted model according to OECD guidelines.[7][8]
Q3: What is the mechanism of action for this compound-induced skin irritation?
A3: The specific signaling pathways for skin irritation induced by this compound are not fully elucidated in publicly available literature. However, chemically-induced skin irritation, in general, involves the activation of inflammatory pathways in keratinocytes. This can lead to the release of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-6, and TNF-α.[9] Studies on other chemical irritants have shown the activation of intracellular signaling cascades, including mitogen-activated protein kinases (MAPKs) and the c-Src pathway, which can contribute to an inflammatory response.[10][11] Itching, a common symptom, can be triggered by the release of mediators like histamine (B1213489) and serotonin (B10506) from mast cells in the skin, which then activate sensory neurons.[12]
Q4: How can the formulation of this compound be optimized to minimize skin reactions?
A4: Optimizing the formulation is a key strategy for mitigating local skin reactions. Here are several factors to consider:
-
pH Adjustment: The stability and skin tolerability of this compound are pH-dependent. Formulations should be buffered to maintain a pH that is compatible with the skin, ideally between 4 and 6. A patent for a topical glycopyrrolate (B1671915) formulation suggests that a pH above 6 leads to increased degradation.[13] The commercial formulation of this compound is buffered with citrate (B86180) to a pH of approximately 4.5.[13]
-
Excipient Selection: The choice of excipients can significantly influence the skin irritation potential of a topical formulation. It is advisable to avoid known irritants such as high concentrations of ethanol (B145695) or propylene (B89431) glycol.[14] Incorporating emollients (e.g., mineral oil, petrolatum), humectants (e.g., glycerin), and other soothing agents may help to maintain the skin barrier and reduce irritation.[15]
-
Vehicle Properties: The vehicle's occlusivity can affect drug penetration and skin hydration.[16] While occlusion can increase drug delivery, it may also exacerbate irritation in some cases. The choice between an ointment, cream, gel, or solution will depend on the desired drug release profile and skin feel, and each may have a different irritation potential.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Erythema and Edema in a Rat Dermal Study
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | A 20% solution of this compound was found to be excessively irritating in rats.[1] Consider reducing the concentration to levels more aligned with clinically effective doses (e.g., 2.4%). |
| Irritating Vehicle/Excipients | High concentrations of certain alcohols or other excipients in the vehicle can cause irritation. Review the vehicle composition and consider replacing or reducing the concentration of potentially irritating components. Evaluate the tolerability of the vehicle alone in a control group. |
| Formulation pH | A pH outside the optimal range for skin (typically 4-6) can cause irritation. Measure and adjust the pH of the formulation using a skin-compatible buffer system, such as a citrate buffer.[13] |
| Occlusion | If the application site is covered with an occlusive dressing, this can enhance penetration and potentially increase irritation.[16] If scientifically appropriate, consider using a semi-occlusive or non-occlusive dressing. |
| Application Technique | Excessive rubbing or abrading the skin during application can compromise the skin barrier and worsen irritation. Ensure a standardized and gentle application technique is used. |
Issue 2: Pruritus (Itching) and Excessive Scratching Observed in Animals
| Potential Cause | Troubleshooting Steps |
| Mast Cell Degranulation | Itching is often mediated by the release of histamine and other pruritic agents from mast cells.[12] While not a direct mitigation of the drug's effect, observing this can inform the mechanism of irritation. |
| Formulation-Induced Dryness | Some topical formulations, particularly those with high alcohol content, can lead to skin dryness, which can exacerbate itching. Consider incorporating humectants (e.g., glycerin) or emollients into the formulation to improve skin hydration. |
| Sensitization vs. Irritation | While this compound is not a known sensitizer, repeated applications of any substance can potentially lead to sensitization. If the itching reaction worsens with subsequent doses, consider a sensitization assay (e.g., in guinea pigs) to rule out an allergic response. |
Data Presentation
Table 1: Incidence of Local Skin Reactions in Human Clinical Trials of this compound (2.4% Solution)
Data from long-term (44-week) open-label studies in patients aged ≥ 9 years with primary axillary hyperhidrosis.
| Local Skin Reaction | Incidence (%) | Severity |
| Any Reaction | 32.5% | Predominantly Mild/Moderate |
| Erythema (Redness) | Not specified | Predominantly Mild/Moderate |
| Burning/Stinging | Not specified | Predominantly Mild/Moderate |
| Pruritus (Itching) | Not specified | Predominantly Mild/Moderate |
| Application-site pain | 6.4% | Predominantly Mild/Moderate |
Note: Specific quantitative data from animal studies on the incidence and severity of local skin reactions with different formulations of this compound are not publicly available. The data from human studies are provided as a reference for the types of reactions that may be observed.
Experimental Protocols
Key Experiment: Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)
This protocol provides a general framework for assessing the skin irritation potential of a topical this compound formulation in an animal model, such as the albino rabbit.
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Housing and Acclimatization: House animals individually in appropriate conditions for at least 5 days to acclimatize.
-
Preparation of the Application Site: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal to expose an area of about 6 cm².
-
Application of the Test Substance:
-
Apply 0.5 mL (for liquids) or 0.5 g (for solids/semi-solids) of the this compound formulation to a small gauze patch.
-
Apply the patch to the prepared skin site.
-
Hold the patch in place with a non-irritating tape and a semi-occlusive dressing.
-
An untreated area of skin on the same animal can serve as a control.
-
-
Exposure Period: The exposure period is typically 4 hours.
-
Removal and Observation:
-
After the exposure period, remove the dressing and patch.
-
Gently wipe the skin to remove any residual test substance.
-
Observe and score the skin reactions for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of erythema and edema.
-
Data Analysis: Calculate the mean score for each observation period for erythema and edema to determine the primary irritation index and classify the substance.
Visualizations
Caption: Workflow for a typical dermal irritation study in an animal model.
Caption: Generalized signaling pathways in chemically-induced skin irritation and itching.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. altasciences.com [altasciences.com]
- 4. The importance of minipigs in dermal safety assessment: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. c‐Src activation as a potential marker of chemical‐induced skin irritation using tissue‐engineered skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent investigations of mechanisms of chemically induced skin irritation in laboratory mice. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Tracing the Pathway From Skin Irritation to Itching | NIH Intramural Research Program [irp.nih.gov]
- 13. US8618160B2 - Topical glycopyrrolate formulations - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. staging.jddonline.com [staging.jddonline.com]
- 17. dep.nj.gov [dep.nj.gov]
- 18. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical this compound in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Topical Glycopyrronium Tosylate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of topical glycopyrronium (B1196793) tosylate formulations.
Formulation Development: Troubleshooting and FAQs
This section addresses common challenges encountered during the formulation of topical glycopyrronium tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a topical this compound formulation to ensure stability?
A1: The stability of glycopyrronium is pH-dependent. It is most stable in acidic conditions, typically between pH 4.0 and 5.5.[1] Above pH 6, the ester group of glycopyrronium is susceptible to hydrolysis, which can lead to degradation of the active pharmaceutical ingredient (API).[2] Therefore, it is crucial to use a suitable buffer system to maintain the pH within the optimal range throughout the product's shelf life.
Q2: What are common stability issues observed in this compound topical formulations?
A2: Common stability issues include hydrolysis of the ester linkage, which is the primary degradation pathway, especially at neutral or alkaline pH.[1][2] This can result in a loss of potency. Physical instability, such as phase separation in creams or lotions, can also occur if the formulation is not optimized.[3] It is essential to conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
Q3: Which excipients are known to be incompatible with this compound?
A3: While specific incompatibility data for this compound with a wide range of excipients is not extensively published, general principles of formulation science apply. Alkaline excipients that could raise the formulation's pH above 6 should be avoided to prevent hydrolysis.[2] Excipients with high water content could potentially accelerate degradation.[7] Furthermore, oxidizing agents should be used with caution.[7] Compatibility studies with all chosen excipients are a critical step in pre-formulation development.
Troubleshooting Guide: Formulation Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of API Potency During Stability Studies | - pH of the formulation is outside the optimal range (4.0-5.5).- Hydrolysis of the ester linkage in glycopyrronium.[1][2]- Incompatibility with an excipient. | - Adjust the pH of the formulation using a suitable buffer system.- Conduct forced degradation studies to identify and quantify degradation products.[4][6]- Perform excipient compatibility studies to identify and replace any incompatible components.[7] |
| Phase Separation in Emulsion-Based Formulations (Creams, Lotions) | - Improper homogenization or mixing speed during manufacturing.[8][9]- Inappropriate choice or concentration of emulsifying agents.- Temperature fluctuations during manufacturing or storage.[8] | - Optimize the homogenization process, including mixing speed and duration.- Screen different emulsifying agents and optimize their concentrations.- Implement strict temperature control during all manufacturing and storage stages. |
| Inconsistent Viscosity Between Batches | - Variations in the grade or source of viscosity-modifying agents.- Inconsistent mixing parameters (speed, time).[9]- Temperature variations during processing.[8] | - Establish strict specifications for all raw materials.- Validate and standardize all mixing and processing parameters.- Ensure consistent temperature control throughout the manufacturing process. |
Bioavailability and Skin Permeation Studies: Troubleshooting and FAQs
This section provides guidance on common issues encountered during in vitro and ex vivo skin permeation studies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the in vitro skin permeation of this compound?
A1: Several factors significantly impact the skin permeation of this compound. These include the anatomical site of the skin sample (axillary and abdominal skin are more permeable than palmar and plantar skin), the use of occlusion (which can increase delivery up to 10-fold), and the duration of exposure to the formulation.[3][8] The choice of vehicle and the inclusion of penetration enhancers also play a crucial role.[10]
Q2: How can I improve the skin penetration of my this compound formulation?
A2: To enhance skin penetration, consider incorporating chemical penetration enhancers into your formulation. These can work by disrupting the stratum corneum lipids or modifying skin proteins.[11] Examples of penetration enhancers include fatty acids, terpenes, and glycols.[11][12] The synergistic effect of using a combination of enhancers has also been reported to be effective.
Q3: What are the common challenges when using Franz diffusion cells for this compound permeation studies?
A3: Common challenges include high variability in results, which can be caused by improper cell setup, the presence of air bubbles between the membrane and the receptor medium, and inconsistent temperature control.[13][14][15] Ensuring the integrity of the skin membrane and selecting an appropriate receptor solution that maintains sink conditions are also critical for obtaining reliable data.[13][15]
Troubleshooting Guide: Skin Permeation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Permeation Data | - Inconsistent skin thickness or integrity between samples.- Air bubbles trapped beneath the skin membrane.[13]- Inconsistent dosing of the formulation.- Fluctuations in temperature.[13] | - Use skin from the same anatomical site and of a consistent thickness. Perform skin integrity tests before the experiment.- Carefully inspect for and remove any air bubbles when mounting the skin.- Use a positive displacement pipette for accurate and consistent dosing.- Ensure the water bath or heating block maintains a constant temperature. |
| Low or No Detectable Permeation | - Formulation is not optimized for skin delivery.- The analytical method is not sensitive enough.- The receptor solution is not maintaining sink conditions. | - Consider adding penetration enhancers to the formulation.[10]- Develop and validate a highly sensitive analytical method, such as LC-MS/MS.[16][17]- Use a receptor solution in which glycopyrronium is sufficiently soluble and add a solubilizing agent if necessary. |
| Inconsistent Results in Tape Stripping | - Inconsistent pressure and removal speed of the tape strips.[18][19]- Incomplete removal of the stratum corneum.- Contamination from the surface of the skin. | - Use a standardized protocol with consistent pressure application and removal technique.- Perform a sufficient number of strips to ensure complete removal of the stratum corneum.- Thoroughly clean the skin surface before applying the formulation and before tape stripping. |
Quantitative Data Summary
Table 1: Impact of Experimental Conditions on In Vitro this compound (GT) Delivery
| Condition | Observation | Fold Change in Delivery | Reference |
| Anatomical Site | Axillary/Abdominal vs. Palmar/Plantar Skin | Up to 40-fold higher | [3][8] |
| Occlusion | Occluded vs. Non-occluded | Up to 10-fold higher | [3][8] |
| Exposure Time | 24 hours vs. 5, 15, or 60 minutes | ~90% decrease for shorter times | [3][8] |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a topical formulation through an excised skin membrane.
-
Apparatus: Franz diffusion cells, water bath with circulator, magnetic stirrers, dosing pipette.
-
Membrane: Dermatomed human or porcine skin from a consistent anatomical location (e.g., abdomen). Skin integrity should be verified prior to use.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, degassed prior to use. The solubility of this compound in the receptor fluid should be determined to ensure sink conditions are maintained.
-
Procedure:
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath at 32°C ± 1°C for at least 30 minutes.
-
Accurately apply a finite dose of the formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for glycopyrronium concentration using a validated analytical method (e.g., LC-MS/MS).
-
At the end of the experiment, dismount the skin, and analyze the drug content in the skin and on the surface to determine mass balance.
-
2. Quantification of Glycopyrronium in Skin Samples by LC-MS/MS
-
Objective: To quantify the amount of glycopyrronium that has penetrated into the stratum corneum and deeper skin layers.
-
Sample Preparation (from Tape Stripping):
-
Place each tape strip in a separate vial.
-
Add a known volume of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Vortex and sonicate the vials to extract the drug from the tape strips.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for glycopyrronium and an internal standard (e.g., deuterated glycopyrronium).
-
-
Quantification: Generate a calibration curve using standards of known glycopyrronium concentrations in the same matrix as the samples. The concentration of glycopyrronium in the samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Muscarinic Receptor Signaling Pathway in Eccrine Sweat Glands.
Caption: Workflow for In Vitro Skin Permeation Study of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. scielo.br [scielo.br]
- 5. ijsdr.org [ijsdr.org]
- 6. Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmadigests.com [pharmadigests.com]
- 10. rroij.com [rroij.com]
- 11. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. alterlab.co.id [alterlab.co.id]
- 14. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 17. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of tape stripping with the human skin blanching assay for the bioequivalence assessment of topical clobetasol propionate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigator Impact on Reproducibility of Drug Bioavailability in Stratum Corneum Sampling by Tape Stripping | Semantic Scholar [semanticscholar.org]
addressing interference in HPLC analysis of glycopyrronium tosylate from complex matrices
Welcome to the technical support center for the HPLC analysis of glycopyrronium (B1196793) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions when dealing with complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of glycopyrronium tosylate.
Q1: I am observing significant peak tailing for my glycopyrronium peak. What are the potential causes and solutions?
A1: Peak tailing is a common issue when analyzing basic compounds like glycopyrronium, a quaternary ammonium (B1175870) salt. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the basic glycopyrronium molecule, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak shape issues.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.
Troubleshooting Solutions:
-
Mobile Phase Modification: Operate at a lower pH (around 2.5-3.5) to ensure that the silanol groups are protonated, which minimizes secondary interactions.[1]
-
Use a Deactivated Column: Employ a highly deactivated or "end-capped" column to reduce the number of available free silanol groups.
-
Ion-Pairing Agents: Incorporate an ion-pairing agent, such as sodium-1-decanesulfonate or tetra butyl ammonium hydrogen sulfate (B86663) (TBAHS), into the mobile phase to improve peak shape.[1][2]
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure after each analytical run.
Q2: My glycopyrronium peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front.
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Column Collapse: A sudden change in the column's physical structure due to inappropriate temperature or pH can result in peak fronting.
Troubleshooting Solutions:
-
Sample Solvent: Whenever possible, dissolve and inject the sample in the mobile phase.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Check Column Integrity: Ensure the column is being used within its recommended pH and temperature ranges.
Q3: I'm experiencing a noisy or drifting baseline. How can I fix this?
A3: An unstable baseline can interfere with accurate peak integration and reduce sensitivity.
Potential Causes:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase, or contamination of mobile phase components.
-
Pump Malfunction: Leaks or faulty check valves in the pump can cause pressure fluctuations and a noisy baseline.
-
Detector Issues: A dirty flow cell or a failing lamp can lead to baseline instability.
-
Column Contamination: Buildup of contaminants on the column.
Troubleshooting Solutions:
-
Prepare Fresh Mobile Phase: Ensure all mobile phase components are miscible, properly degassed, and of high purity.
-
System Maintenance: Check for leaks in the system, particularly around pump seals and fittings. Purge the pump to remove any trapped air bubbles.
-
Clean Detector Flow Cell: Flush the flow cell with a strong, appropriate solvent.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of glycopyrronium from plasma?
A4: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis and can impact the accuracy and precision of quantification.
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., d3-glycopyrrolate) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate glycopyrronium from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound in complex matrices.
Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of glycopyrronium from plasma for LC-MS/MS analysis.[3][4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., d3-glycopyrrolate)
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the glycopyrronium and internal standard with 1 mL of 0.5% formic acid in 70:30 acetonitrile/water.[4]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: HPLC Method for Glycopyrrolate (B1671915) in Pharmaceutical Formulations
This method is suitable for the analysis of glycopyrrolate in bulk drug and injection formulations.[2]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol: 10 mM Tetra Butyl Ammonium Hydrogen Sulfate (TBAHS) (80:20, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 222 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation (for Injection Formulation):
-
Accurately dilute the injection formulation with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 5-250 µg/mL).[2]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of glycopyrronium.
Table 1: Linearity and Range
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 4.00 - 2000 pg/mL | ≥ 0.9960 | [4] |
| UFLC | Pharmaceutical Formulation | 5 - 250 µg/mL | 0.999 | [2] |
| RP-HPLC | Bulk and Tablet | 20 - 80 µg/mL | 0.9997 | [5] |
| RP-HPLC | Bulk and Injection | LOQ - 200% of specification limits | - | [6] |
Table 2: Accuracy and Precision
| Method | Matrix | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | QC Samples | -2.5 to 12.8% (relative error) | ≤ 11.1% | [4] |
| UFLC | Pharmaceutical Formulation | 80 µg/mL | >99% | <2% | [2] |
| RP-HPLC | Bulk and Tablet | - | 99.08% | - | [5] |
| RP-HPLC | Bulk and Injection | 50-150% of working concentration | 99-101% | - | [6] |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in glycopyrronium HPLC analysis.
Sample Preparation Workflow for Glycopyrronium from Plasma
Caption: A step-by-step workflow for solid-phase extraction of glycopyrronium from plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. New UPLC-MS/MS bioanalytical method for quantification of Glycopyrronium and Indacaterol - Anapharm [anapharmbioanalytics.com]
- 4. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Glycopyrronium Tosylate and Glycopyrronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of glycopyrronium (B1196793) tosylate and glycopyrronium bromide, focusing on their physicochemical properties, receptor binding affinities, and functional activities. The data presented is based on available scientific literature to assist researchers and drug development professionals in understanding the nuances of these two salt forms of the active anticholinergic agent, glycopyrronium.
Introduction
Glycopyrronium is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. It is utilized in various clinical applications, including the management of hyperhidrosis and chronic obstructive pulmonary disease (COPD). In solution, both glycopyrronium tosylate and glycopyrronium bromide dissociate to yield the active glycopyrronium cation. Consequently, their pharmacological activity is primarily dictated by this shared active moiety. While direct comparative in vitro studies are limited, this guide synthesizes available data to draw a comprehensive comparison.
Physicochemical Properties
The counter-ion can influence physicochemical properties such as solubility and stability, which in turn can affect formulation and bioavailability. Below is a summary of the available data for both salts.
| Property | This compound | Glycopyrronium Bromide |
| Molecular Formula | C₂₆H₃₇NO₇S | C₁₉H₂₈BrNO₃ |
| Molecular Weight | 489.62 g/mol | 398.33 g/mol [1] |
| CAS Number | 1624259-25-1[2] | 596-51-0[3] |
| Appearance | Not specified in available literature. | White or almost white crystalline powder.[4] |
| Solubility | Soluble in DMSO.[] | Freely soluble in water, soluble in ethanol, and very slightly soluble in methylene (B1212753) chloride.[4] |
| Melting Point | Not specified in available literature. | 193-194 °C[1] |
In Vitro Pharmacology: Receptor Binding and Functional Activity
The primary mechanism of action for glycopyrronium is the blockade of muscarinic receptors, particularly the M3 subtype, which is prevalent in smooth muscle and exocrine glands.[6][7] Although a direct comparative study is not available, the data below from studies on glycopyrronium bromide is representative of the activity of the glycopyrronium cation. It is widely understood that under physiological conditions, both salts will exhibit equivalent pharmacological activity at the receptor level.
Muscarinic Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for its receptor. The inhibition constant (Ki) and the negative logarithm of the binding affinity (pKi) are common measures.
| Receptor Subtype | Parameter | Value for Glycopyrronium Cation (from Bromide Salt) | Species/Tissue | Reference |
| M2 | Ki | 1.889 nM | Rat Heart | [8] |
| M3 | Ki | 1.686 nM | Rat Submandibular Gland | [8] |
| M1, M2, M3 | Ki | 0.5 - 3.6 nM | Human Lung and Airway Smooth Muscle | [3][9] |
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
| Receptor/Tissue | Parameter | Value for Glycopyrronium Cation (from Bromide Salt) | Agonist Used | Species/Tissue | Reference |
| M3 Muscarinic Receptor | -log KB | 10.31 | Methacholine | Guinea Pig Ileum | [10] |
| Atrial Muscarinic Receptors | pA2 | 8.16 | Carbachol (B1668302) | Guinea Pig Atrium | [11][12] |
| Atrial Muscarinic Receptors | pA2 | 8.39 | Acetylcholine | Guinea Pig Atrium | [11][12] |
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway
Glycopyrronium exerts its effect by blocking the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). The binding of acetylcholine to the M3 receptor activates a signaling cascade that leads to a physiological response, such as smooth muscle contraction or glandular secretion. Glycopyrronium competitively inhibits this binding.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow: In Vitro Functional Assay (Calcium Flux)
A common in vitro functional assay to assess the potency of muscarinic receptor antagonists involves measuring changes in intracellular calcium concentration in response to a muscarinic agonist, and the inhibition of this response by the antagonist.
Caption: Calcium Flux Assay Workflow.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound and glycopyrronium bromide for muscarinic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with human M3 receptors, rat brain cortex for M1, or rat heart for M2).[9]
-
Radioligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[8]
-
Unlabeled this compound and glycopyrronium bromide standards.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound or glycopyrronium bromide are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., atropine).
-
The mixture is incubated to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (pA₂) of this compound and glycopyrronium bromide.
Materials:
-
Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum or trachea).[10]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound and glycopyrronium bromide standards.
Procedure:
-
The isolated tissue is mounted in the organ bath under a resting tension.
-
The tissue is allowed to equilibrate.
-
A cumulative concentration-response curve to the agonist is generated to establish a baseline.
-
The tissue is washed, and then incubated with a fixed concentration of glycopyrronium (tosylate or bromide) for a set period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Steps 4 and 5 are repeated with increasing concentrations of the antagonist.
-
The parallel rightward shift in the agonist concentration-response curve caused by the antagonist is measured.
-
A Schild plot is constructed, and the pA₂ value is determined, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC₅₀.[11]
Conclusion
The available in vitro data indicates that both this compound and glycopyrronium bromide function as potent muscarinic receptor antagonists. As they both deliver the same active glycopyrronium cation, their receptor binding affinities and functional potencies are expected to be equivalent. The choice between the two salts in a pharmaceutical formulation may therefore be guided by their physicochemical properties, such as solubility and stability, which can impact drug delivery and performance. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and comparative analysis in a research setting.
References
- 1. nacchemical.com [nacchemical.com]
- 2. aobious.com [aobious.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycopyrronium Bromide | 51186-83-5 [chemicalbook.com]
- 6. Profile of inhaled glycopyrronium bromide as monotherapy and in fixed-dose combination with indacaterol maleate for the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Validating an HPLC Assay for Glycopyrronium Tosylate in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) assay for glycopyrronium (B1196793) tosylate, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. Furthermore, it offers a comparative analysis of HPLC with other analytical techniques, supported by experimental data and detailed protocols.
ICH Guidelines for Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The ICH guideline Q2(R1) (and the more recent Q2(R2)) outlines the validation parameters that need to be investigated for assays.[2][3][4][5][6] These typically include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[1][3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.[3][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][3]
-
System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[3]
Exemplary Experimental Protocol for HPLC Assay Validation of Glycopyrronium Tosylate
This protocol is a synthesized example based on published methods for glycopyrrolate, the active moiety of this compound.[8][9][10][11][12]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common starting point could be a ratio like 60:40 (v/v) buffer to organic solvent.[13][14] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm[9][12] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Sample Solution: Prepare the sample containing this compound to obtain a theoretical concentration within the linear range (e.g., 100 µg/mL).
3. Validation Experiments:
-
Specificity: Analyze the drug substance, a placebo formulation, and the drug substance spiked with known impurities or degradation products to demonstrate that the peak for glycopyrronium is free from interference.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be determined.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate and calculate the percentage recovery.[11]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[15]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Analyze the system suitability parameters after each variation.
-
System Suitability: Inject a standard solution multiple times (e.g., five or six replicates) before starting the validation experiments. The %RSD of the peak area, retention time, tailing factor, and theoretical plates should be within the predefined limits.
Data Presentation: Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC assay according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The glycopyrronium peak should be well-resolved from any other peaks (impurities, excipients). Peak purity should be demonstrated if a photodiode array (PDA) detector is used. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for an assay.[3] |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision | %RSD for repeatability and intermediate precision should be ≤ 2.0%. |
| Robustness | System suitability parameters should remain within acceptable limits for all tested variations. |
| System Suitability | %RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000. |
Comparison of Analytical Methods for Glycopyrronium Quantification
While HPLC is a widely used and robust technique for the analysis of glycopyrronium, other methods have also been reported.[16][17] The following table provides a comparison of these methods.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High specificity, accuracy, and precision. Can be used for both assay and impurity profiling. Well-established and accepted by regulatory authorities. | Requires more expensive instrumentation and solvents compared to spectrophotometry. Longer analysis time per sample. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.[8] | Faster analysis times, better resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost. More susceptible to blockage due to smaller particle sizes. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte.[16] | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. Generally less sensitive than HPLC. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A sophisticated form of thin-layer chromatography with enhanced separation efficiency. | Can analyze multiple samples simultaneously, leading to high throughput. Lower cost per sample compared to HPLC. | Lower resolution and sensitivity compared to HPLC. Quantification can be less precise. |
Mandatory Visualizations
Caption: Experimental workflow for HPLC assay validation.
Caption: Relationship of ICH validation parameters for an assay.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF GLYCOPYRROLATE IN BULK AND TABLET DOSAGE FORMS Research Article | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpaonline.com [ajpaonline.com]
A Mechanistic Showdown: Glycopyrronium Tosylate vs. Botulinum Toxin for Hyperhidrosis
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action and comparative efficacy of treatments for hyperhidrosis is paramount. This guide provides a detailed, data-driven comparison of two leading therapies: topical glycopyrronium (B1196793) tosylate and intradermal botulinum toxin.
This document delves into the distinct signaling pathways each compound targets to achieve sweat reduction, supported by quantitative data from clinical studies and detailed experimental protocols.
At a Glance: Key Mechanistic and Efficacy Differences
| Feature | Glycopyrronium Tosylate | Botulinum Toxin |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine (B1216132) receptors on eccrine sweat glands. | Inhibits the release of acetylcholine from presynaptic sympathetic nerve terminals. |
| Target | Postsynaptic M3 muscarinic receptors on sweat gland cells. | Presynaptic SNARE proteins (e.g., SNAP-25) in cholinergic nerve endings. |
| Administration | Topical (pre-moistened cloth). | Intradermal injection. |
| Onset of Action | Faster onset, with noticeable effects within the first week of treatment.[[“]] | Slower onset, with effects typically appearing within 2-7 days. |
| Duration of Effect | Shorter duration, requiring continuous daily application.[[“]] | Longer-lasting effects, typically 4-7 months. |
| Primary Indication | Primary axillary hyperhidrosis. | Primary axillary hyperhidrosis, also used for palmar, plantar, and facial hyperhidrosis. |
Delving into the Mechanisms: A Tale of Two Targets
The excessive sweating characteristic of hyperhidrosis is primarily mediated by the neurotransmitter acetylcholine acting on eccrine sweat glands.[2][3] Both this compound and botulinum toxin effectively reduce sweating by disrupting this cholinergic signaling, albeit at different points in the pathway.
This compound: A Postsynaptic Blockade
This compound is a topical anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors, specifically the M3 subtype, which are abundant on eccrine sweat glands.[2][[“]] By binding to these receptors, it prevents acetylcholine from initiating the intracellular signaling cascade that leads to sweat production.[5]
Botulinum Toxin: A Presynaptic Inhibition
Botulinum toxin, a neurotoxin, acts presynaptically to inhibit the release of acetylcholine from the sympathetic nerve fibers that innervate sweat glands.[6] The toxin's light chain is a zinc-dependent endopeptidase that cleaves specific proteins within the SNARE (Soluble NSF Attachment Protein Receptor) complex, such as SNAP-25.[7][8] This cleavage prevents the fusion of acetylcholine-containing vesicles with the presynaptic membrane, thereby blocking neurotransmitter release and subsequent sweat gland activation.[7][9][10]
Quantitative Efficacy Comparison
Direct head-to-head, large-scale clinical trials comparing topical this compound and botulinum toxin for axillary hyperhidrosis are limited. However, data from individual placebo-controlled trials and smaller comparative studies provide valuable insights into their relative efficacy.
Table 1: Efficacy in Primary Axillary Hyperhidrosis
| Endpoint | This compound (3.75% topical) | Botulinum Toxin A (50-100 U intradermal) |
| Responder Rate (≥2-point HDSS improvement) | 59.5% at Week 4[11] | ~85% at 4 weeks |
| Reduction in Sweat Production (Gravimetric) | -107.6 mg/5 min from baseline at Week 4[11] | Significant reduction, often >50% from baseline. |
| Patient-Reported Outcomes (ASDD) | 62.6% improvement in severity at Week 4[12] | Significant improvement in quality of life metrics.[6] |
HDSS: Hyperhidrosis Disease Severity Scale; ASDD: Axillary Sweating Daily Diary.
A study comparing 2% topical glycopyrrolate (B1671915) spray with botulinum toxin type A injections for axillary hyperhidrosis found no significant difference in treatment outcomes between the two groups at 6 weeks. However, the 1% glycopyrrolate formulation was less effective than botulinum toxin. For facial hyperhidrosis, both treatments have shown comparable efficacy in achieving a complete response in 75% of patients, with botulinum toxin demonstrating a longer duration of action (up to 6 months).[[“]]
Experimental Protocols
Standardized and validated methods are crucial for assessing the efficacy of hyperhidrosis treatments in a clinical research setting.
Gravimetric Assessment of Sweat Production
This quantitative method measures the amount of sweat produced over a specific time.
Protocol:
-
Acclimatization: The subject rests in a temperature- and humidity-controlled room (e.g., 24-25°C) for a minimum of 15 minutes.
-
Area Preparation: The axilla is gently cleansed and dried.
-
Pre-weighed Filter Paper: A pre-weighed absorbent filter paper is placed in the axillary vault.
-
Sweat Collection: The paper remains in place for a set duration, typically 5 minutes.
-
Post-weighing: The filter paper is removed and immediately weighed on a precision scale.
-
Calculation: The change in weight represents the sweat production in milligrams per the specified time.
Hyperhidrosis Disease Severity Scale (HDSS)
The HDSS is a validated, patient-reported outcome measure that assesses the impact of hyperhidrosis on daily life.[9]
Scoring:
-
1: My sweating is never noticeable and never interferes with my daily activities.
-
2: My sweating is tolerable but sometimes interferes with my daily activities.
-
3: My sweating is barely tolerable and frequently interferes with my daily activities.
-
4: My sweating is intolerable and always interferes with my daily activities.
A score of 3 or 4 is indicative of severe hyperhidrosis.[8][9] A 1-point improvement in the HDSS score has been correlated with a 50% reduction in sweat production, while a 2-point improvement is associated with an 80% reduction.[9]
Administration Protocols
Topical this compound
Protocol:
-
Ensure the underarm skin is clean and dry.
-
Open the single-use pouch and unfold the pre-moistened cloth.
-
Wipe the cloth across one entire underarm once.
-
Using the same cloth, wipe across the other underarm once.
-
The application is typically performed once every 24 hours.
-
Advise the patient to wash their hands immediately after use to avoid transferring the medication to the eyes or other areas.
Intradermal Botulinum Toxin
Protocol:
-
Area Identification: The hyperhidrotic area is identified, often with the aid of a Minor's starch-iodine test.
-
Anesthesia: A topical anesthetic cream or ice may be applied to minimize discomfort.
-
Grid Marking: A grid pattern with points spaced approximately 1-2 cm apart is marked on the treatment area.
-
Injection: Using a 30-gauge needle, small aliquots of the reconstituted botulinum toxin (typically 1.5-2.5 units per injection point) are injected intradermally to a depth of 2-3 mm.
-
Dosage: The total dose is typically 50-100 units per axilla.
Conclusion
This compound and botulinum toxin represent two distinct and effective approaches to the management of hyperhidrosis. This compound offers a non-invasive, patient-administered topical therapy with a rapid onset of action, making it a suitable option for patients seeking a convenient, daily treatment. Its mechanism relies on the postsynaptic blockade of acetylcholine receptors on the sweat gland itself.
In contrast, botulinum toxin provides a longer-lasting reduction in sweating through the presynaptic inhibition of acetylcholine release. While requiring a clinical procedure for administration, its extended duration of effect is a significant advantage for many patients.
The choice between these therapies will depend on a variety of factors, including the severity and location of the hyperhidrosis, patient preference for treatment modality, and the desired duration of effect. Future head-to-head clinical trials with long-term follow-up are warranted to further delineate the comparative efficacy and safety profiles of these two important treatments.
References
- 1. consensus.app [consensus.app]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptor subtype of rat eccrine sweat gland by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Special Delivery: Potential Mechanisms of Botulinum Neurotoxin Uptake and Trafficking within Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Botulinum toxin: mechanism of presynaptic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Botulinum Neurotoxin a Blocks Synaptic Vesicle Exocytosis but Not Endocytosis at the Nerve Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical this compound for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical this compound for the Treatment of Primary Axillary Hyperhidrosis: Patient-Reported Outcomes from the ATMOS-1 and ATMOS-2 Phase III Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical glycopyrrolate reduces axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Comparative Efficacy of Glycopyrronium Tosylate and Other Anticholinergics in Research Models: A Guide for Scientists and Drug Development Professionals
An objective analysis of glycopyrronium (B1196793) tosylate's performance against other prominent anticholinergic agents, supported by experimental data from preclinical and clinical research models. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of glycopyrronium tosylate with other anticholinergics, focusing on their efficacy in various research models. The data presented is curated to assist in the evaluation of these compounds for therapeutic development, particularly in conditions characterized by cholinergic overactivity, such as hyperhidrosis.
Mechanism of Action: Blocking Cholinergic Signaling
This compound, like other anticholinergic agents, exerts its effect by competitively inhibiting the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors.[1][2] In the context of hyperhidrosis, the primary target is the M3 muscarinic receptor located on eccrine sweat glands.[3][4] Blockade of these receptors prevents the downstream signaling cascade that leads to sweat production.[[“]] The quaternary ammonium (B1175870) structure of glycopyrronium limits its ability to cross the blood-brain barrier, which is thought to reduce central nervous system side effects compared to tertiary amine anticholinergics.[6]
Caption: Anticholinergic blockade of sweat production.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound and other anticholinergics based on preclinical receptor binding affinities and clinical trial outcomes in hyperhidrosis.
Table 1: Preclinical Muscarinic Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Binding Affinity (Ki) | Potency (IC50) | Research Model |
| Glycopyrronium | M1 | pKi = 9.60 | - | Human recombinant receptors |
| M3 | pKi = 9.59 | 0.102 nM (tosylate) | Human recombinant receptors[7][8] | |
| M1-M3 | 0.5 - 3.6 nM | - | Human peripheral lung and airway smooth muscle[9] | |
| Tiotropium | M1-M3 | 10-11 fold higher affinity than glycopyrrolate | - | Rat lung[10] |
| Ipratropium | M1-M3 | Similar affinity to glycopyrrolate | - | Rat lung[10] |
| Aclidinium | M1-M3 | Higher absolute binding affinity than glycopyrrolate | - | Preclinical studies[11] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Clinical Efficacy in Primary Axillary Hyperhidrosis
| Compound | Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo/Vehicle) | Study Duration |
| This compound (2.4%) | ≥4-point improvement in sweating severity | 59.5% | 27.6% | 4 weeks[[“]] |
| ≥2-point improvement in severity | 51-63% | - | 4-44 weeks[[“]][[“]] | |
| Sofpironium Bromide (5%) | ≥50% sweat reduction and low severity score | 53.9% | 36.4% | Phase III trial[[“]] |
| ≥1-point improvement in severity | 70-79% | - | Phase II and III studies[[“]] | |
| Oxybutynin (B1027) (Topical Gel/Lotion) | ≥50% reduction in palmar sweat volume (20% lotion) | 52.8% | 24.3% | Randomized controlled trial[[“]] |
| Moderate-to-high satisfaction (10% gel) | 74% | - | -[[“]] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of key experimental protocols used to generate the comparative data.
Muscarinic Receptor Binding Assay (In Vitro)
This assay determines the binding affinity of a compound for specific muscarinic receptor subtypes.
-
Preparation of Cell Membranes: Cell lines stably expressing human M1, M2, or M3 muscarinic receptors are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., glycopyrronium).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mouse Sweat Assay (In Vivo)
This animal model is used to assess the in vivo efficacy of antiperspirant compounds.[16]
Caption: Workflow for a mouse sweat assay.
-
Animal Preparation: Mice are anesthetized to prevent movement during the experiment.
-
Drug Administration: The test compound (e.g., a topical formulation of this compound) or a vehicle control is applied to the hind footpad of the mouse.
-
Sweat Induction: Sweating is induced by the administration of a cholinergic agonist, such as pilocarpine.
-
Visualization: The footpad is coated with an iodine-starch solution. In the presence of sweat, the iodine and starch react to form a blue-black color, making the active sweat pores visible.
-
Image Acquisition and Analysis: High-resolution images of the footpads are taken. Image analysis software is then used to quantify the total area of the blue-black spots relative to the total footpad area.
-
Efficacy Determination: The percentage of the sweating area in the drug-treated group is compared to that of the vehicle-treated control group to determine the efficacy of the test compound in reducing sweat production.
Conclusion
The available data from both preclinical and clinical models indicates that this compound is a potent anticholinergic agent with high affinity for muscarinic receptors, particularly the M3 subtype, which is critical for sweat gland function.[7] Clinical trials have consistently demonstrated its efficacy in reducing sweat production and improving the severity of hyperhidrosis.[[“]][[“]] While direct head-to-head preclinical comparisons with other topical anticholinergics like sofpironium bromide and oxybutynin are limited, the existing clinical data suggests comparable efficacy among these agents, with variations in responder rates potentially attributable to differences in study design, drug concentration, and patient populations.[[“]][[“]][[“]] For researchers and drug development professionals, this compound represents a well-validated compound with a favorable efficacy and safety profile for topical administration, meriting its consideration as a benchmark in the development of new treatments for conditions involving cholinergic hyperactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Hyperhidrosis: A Review of Recent Advances in Treatment with Topical Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. consensus.app [consensus.app]
- 6. Topical and systemic anticholinergic for treating hyperhidrosis - de Almeida - Shanghai Chest [shc.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glycopyrronium Tosylate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Glycopyrronium (B1196793) Tosylate is paramount in drug development, manufacturing, and quality control processes. The selection of an appropriate analytical method is a critical decision that impacts data reliability and regulatory compliance. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of glycopyrronium, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide outlines the principles of cross-validation to ensure consistency and accuracy when multiple analytical methods are utilized.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of glycopyrronium. This data facilitates an objective comparison to aid in the selection of the most suitable method for a specific application.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] |
| Linearity Range | 0.25 - 1.47 µg/mL | 5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.41% | > 99% |
| Precision (%RSD) | 0.2% | < 2% |
| Limit of Detection (LOD) | 0.25 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 1.47 µg/mL | Not Reported |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1[4] | Method 2[5] |
| Linearity Range | 4 - 32 µg/mL | 1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.9% - 100.1% | 98.9% - 100.2% |
| Precision (%RSD) | < 1.0% | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1[6] | Method 2[7][8] | Method 3[9] |
| Linearity Range | 0.125 - 25 pg/mL | 4.00 - 2000 pg/mL | 0.500 - 250 pg/mL |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.9960 | 0.9984 |
| Accuracy (%RE) | Not Reported | -2.5% to 12.8% | Not Reported |
| Precision (%CV) | 3.3% - 14.4% | ≤ 11.1% | Not Reported |
| Limit of Detection (LOD) | 0.025 pg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.125 pg/mL | 4.00 pg/mL | 0.500 pg/mL (500 fg/mL) |
Experimental Protocols: Detailed Methodologies
A thorough understanding of the experimental conditions is crucial for method replication and evaluation. The following sections detail the protocols for the compared analytical methods.
High-Performance Liquid Chromatography (HPLC)
-
Method 1: Simultaneous Estimation of Indacaterol and Glycopyrronium [1]
-
Column: Std Denali C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: 0.1% Orthophosphoric acid buffer and Acetonitrile (55:45 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 230.0 nm
-
Column Temperature: 30°C
-
-
Method 2: Stability-Indicating Method [3]
-
Column: C-18
-
Mobile Phase: Methanol and 10 mM tetra butyl ammonium (B1175870) hydrogen sulfate (B86663) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 204 nm
-
Ultra-Performance Liquid Chromatography (UPLC)
-
Method 1: Quantification in Oral Solution with Preservatives [4]
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% trifluoroacetic acid in water and Acetonitrile (90:10 v/v)
-
Mobile Phase B: 0.05% trifluoroacetic acid in water and Acetonitrile (10:90 v/v)
-
Flow Rate: 0.25 mL/minute
-
Detection: UV at 222 nm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Method 2: Simultaneous Estimation of Glycopyrrolate (B1671915) and Neostigmine [5]
-
Column: Symmetry-C18 (150mm X 4.6mm, 3.5µm)
-
Mobile Phase: Acetonitrile and 1% orthophosphoric acid buffer (70:30 v/v)
-
Flow Rate: 1 mL/min
-
Detection: Photo-Diode Array (PDA) at 255nm
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method 1: Quantification in Horse Plasma [6]
-
Chromatography: UHPLC with Acquity™ UPLC HSS T3 column (2.1 mm × 50 mm, 1.8-μm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Flow Rate: 500 µL/min (gradient elution)
-
Injection Volume: 20 µL
-
Ionization: Heated Electrospray Ionization (HESI), Positive Ion Mode
-
Mass Spectrometer: Triple-Stage Quadrupole (TSQ)
-
-
Method 2: Quantification in Human Plasma [7][8]
-
Extraction: Solid-phase extraction
-
Column: Agilent Pursuit 5PFP
-
Mobile Phase A: 10 mm ammonium acetate (B1210297) in 1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.500 mL/min (isocratic)
-
Ionization: Positive mode
-
Mass Transitions: m/z 318.3 → 116.1 for Glycopyrrolate and m/z 321.3 → 119.1 for the internal standard (d3-glycopyrrolate)
-
-
Method 3: Ultrasensitive Quantification in Human Plasma [9]
-
Extraction: Solid-phase extraction
-
Chromatography: Reversed-phase LC
-
Ionization: ESI+
-
Mass Transitions: m/z 318.3→116.1 for Glycopyrrolate and 321.3→119.1 for the internal standard (GLY-d3)
-
Mandatory Visualization: Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for glycopyrronium tosylate.
Caption: Workflow for cross-validation of analytical methods.
This workflow outlines the process of analyzing identical sample sets with different analytical methods and then statistically comparing the results to ensure concordance. Any significant discrepancies would trigger an investigation to identify the source of the variability. This rigorous approach provides a high degree of confidence in the analytical data, regardless of the method employed.
References
- 1. A Validated Stability Indicating RP-HPLC Method Development and Validation of for Simultaneous Estimation of Indacaterol and Glycopyrrolate in Pharmaceutical Dosage Form - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. rmtcnet.com [rmtcnet.com]
- 7. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An ultrasensitive LC-MS/MS method and application to clinical dose-range finding for glycopyrrolate via an e-Nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Systemic Absorption: Topical Glycopyrronium Tosylate vs. Oral Glycopyrrolate
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of topical and oral glycopyrrolate (B1671915) formulations, supported by experimental data.
This guide provides a comprehensive comparison of the systemic absorption of topical glycopyrronium (B1196793) tosylate and oral glycopyrrolate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic differences between these two formulations. This analysis is based on findings from clinical studies and publicly available data.
Mechanism of Action
Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] By blocking these receptors in peripheral tissues, such as sweat glands, it inhibits the action of acetylcholine and reduces secretions.[2][[“]] This mechanism is central to its therapeutic effects in conditions like primary axillary hyperhidrosis. The quaternary amine structure of glycopyrronium results in limited penetration of the blood-brain barrier, thereby reducing the potential for central nervous system side effects.[1]
Comparative Pharmacokinetic Data
The systemic exposure to glycopyrronium is significantly lower following topical administration of glycopyrronium tosylate compared to oral administration of glycopyrrolate. This is primarily due to the poor absorption of glycopyrrolate through the skin. The following table summarizes the key pharmacokinetic parameters from a phase I clinical study that compared the two formulations.
| Pharmacokinetic Parameter | Topical this compound (2.4% solution) | Oral Glycopyrrolate (1 mg, 2 mg, and 3 mg) |
| Mean Cmax (ng/mL) | 0.08 ± 0.04 | 0.15 ± 0.12 (1 mg), 0.23 ± 0.11 (2 mg), 0.38 ± 0.19 (3 mg) |
| Mean AUC0-24h (h*ng/mL) | 0.88 ± 0.57 | 2.12 ± 1.47 (1 mg), 3.50 ± 1.50 (2 mg), 5.50 ± 2.19 (3 mg) |
| Median Tmax (hours) | 1.0 (adults), 1.5 (pediatrics) | 3.1 |
| Bioavailability | Low (<0.5%) | Low and variable (~3%, range 1.3-13.3%) |
Data presented as mean ± standard deviation, where available. Cmax: Maximum plasma concentration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration. Data sourced from references[4][5][6][7][8].
These data clearly indicate that systemic absorption of glycopyrronium is substantially lower with topical application compared to oral ingestion.[9][10] The peak plasma concentrations and overall exposure are markedly reduced, which is consistent with the intended localized effect of the topical formulation.[[“]]
Experimental Protocols
The pharmacokinetic data presented above were generated from a phase I, open-label clinical trial. A summary of the experimental design is provided below.
Study Design: An open-label, parallel-group study was conducted to compare the pharmacokinetics of topical this compound and oral glycopyrrolate.
Participants: The study enrolled healthy adult volunteers and patients with primary axillary hyperhidrosis.
Dosing Regimen:
-
Topical this compound Group: A 2.4% solution of this compound was applied to the axillae of patients with primary axillary hyperhidrosis once daily for five days.[4][10]
-
Oral Glycopyrrolate Group: Healthy adult volunteers received oral glycopyrrolate solution every 8 hours for 15 days.[9][10]
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points over a 24-hour period following drug administration to determine the plasma concentrations of glycopyrronium.
Analytical Method: While the specific analytical method used for the quantification of glycopyrronium in plasma is not detailed in the provided search results, such studies typically employ validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
References
- 1. academicmed.org [academicmed.org]
- 2. Articles [globalrx.com]
- 3. consensus.app [consensus.app]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Glycopyrrolate Oral Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and oral bioavailability of glycopyrrolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Limited Systemic Exposure with Topical this compound in Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Glycopyrronium Tosylate and Sofpironium Bromide for Muscarinic Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two topical anticholinergic agents, glycopyrronium (B1196793) tosylate and sofpironium bromide, primarily used in the management of primary axillary hyperhidrosis. Both compounds exert their therapeutic effect by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs) in eccrine sweat glands, thereby reducing sweat production. This document summarizes their receptor binding profiles based on available experimental data and outlines the methodologies employed in these assessments.
Mechanism of Action
Both glycopyrronium, the active moiety of glycopyrronium tosylate, and sofpironium are competitive inhibitors of muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors involved in numerous physiological processes, and the M3 subtype is predominantly responsible for stimulating sweat secretion from eccrine glands. By blocking the binding of acetylcholine to these receptors, these drugs inhibit the signaling cascade that leads to sweat production.
Sofpironium bromide is a structural analog of glycopyrrolate (B1671915) and is classified as a "soft" anticholinergic.[2][3] It is designed to be rapidly metabolized into a less active form upon entering systemic circulation, which is intended to minimize systemic anticholinergic side effects.[3]
Quantitative Data: Muscarinic Receptor Binding Affinity
The following table summarizes the in vitro muscarinic receptor binding affinities for glycopyrrolate (the active component of this compound) and sofpironium bromide. It is important to note that the data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | pA2 Value | IC50 (nM) |
| Glycopyrrolate/Glycopyrronium Bromide | M1 | 0.5-3.6[4] | >11 (presumed M1)[5] | >1 (for >50% inhibition of M1-M5)[6] |
| M2 | 0.5-3.6[4] | 9.09[5] | >1 (for >50% inhibition of M1-M5)[6] | |
| M3 | 0.5-3.6[4] | 10.31[5] | >1 (for >50% inhibition of M1-M5)[6] | |
| M4 | - | - | >1 (for >50% inhibition of M1-M5)[6] | |
| M5 | - | - | >1 (for >50% inhibition of M1-M5)[6] | |
| Sofpironium Bromide | M1 | High Affinity | - | ~100 (for ≥50% inhibition)[6] |
| M2 | High Affinity | - | ~100 (for ≥50% inhibition)[6] | |
| M3 | Highest Affinity | - | ~10 (for ≥50% inhibition)[6] | |
| M4 | High Affinity | - | ~100 (for ≥50% inhibition)[6] | |
| M5 | High Affinity | - | ~100 (for ≥50% inhibition)[6] |
Based on the available data, glycopyrrolate appears to be a more potent, non-selective antagonist across the M1-M5 muscarinic receptor subtypes.[6] In contrast, sofpironium bromide demonstrates a degree of selectivity for the M3 receptor, requiring a lower concentration for 50% inhibition compared to the other muscarinic subtypes.[6]
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of glycopyrronium and sofpironium for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[7]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7]
-
Test Compounds: this compound and sofpironium bromide.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Scintillation Fluid.
-
96-well plates and filter mats (GF/B or GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Compound Dilution: Prepare serial dilutions of glycopyrronium and sofpironium in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, non-specific binding control (atropine), and cell membranes.
-
Competition: Radioligand, a specific concentration of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
Radioactivity Measurement: Dry the filter mats, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualizations
References
- 1. Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Bioassay Validation for Determining the Potency of Glycopyrronium Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of established bioassay methodologies for determining the potency of glycopyrronium (B1196793) tosylate, a potent muscarinic acetylcholine (B1216132) receptor antagonist.[1] The information presented is intended to assist in the selection and validation of a suitable bioassay for quality control and characterization of this compound.
Glycopyrronium tosylate functions by competitively inhibiting the action of acetylcholine at muscarinic receptors.[1] Its primary therapeutic applications are related to its effects on smooth muscle and exocrine glands. As potency is a critical quality attribute, a validated bioassay is essential to ensure product consistency and efficacy. This guide explores three common and relevant bioassay platforms for muscarinic antagonists: Radioligand Binding Assays, Cell-Based Functional Assays (Calcium Flux), and Tissue-Based Functional Assays (pA₂ Determination).
Mechanism of Action: Muscarinic M3 Receptor Antagonism
Glycopyrronium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The M3 subtype is a key target for its therapeutic effects, such as the reduction of smooth muscle contraction and glandular secretions. The signaling pathway for the M3 receptor, a Gq-coupled receptor, is initiated by acetylcholine binding, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a cellular response, such as smooth muscle contraction. This compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling cascade.
References
head-to-head comparison of glycopyrronium tosylate and oxybutynin on sweat gland activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Anticholinergic Agents for Hyperhidrosis
Excessive sweating, or hyperhidrosis, presents a significant therapeutic challenge. Both glycopyrronium (B1196793) tosylate and oxybutynin (B1027), anticholinergic agents that inhibit sweat production, have emerged as treatment options. This guide provides a detailed, data-driven comparison of their effects on sweat gland activity, supported by experimental evidence.
Quantitative Data Summary
Due to the absence of direct head-to-head clinical trials, the following table summarizes quantitative data synthesized from separate key studies on topical glycopyrronium tosylate and oral oxybutynin. This allows for an informed, albeit indirect, comparison of their efficacy and side effect profiles.
| Feature | This compound (Topical) | Oxybutynin (Oral) |
| Primary Efficacy Endpoint | Reduction in sweat production and improvement in Hyperhidrosis Disease Severity Scale (HDSS) | Improvement in Hyperhidrosis Disease Severity Scale (HDSS) |
| Key Efficacy Results | ATMOS-1 & ATMOS-2 Trials (Pooled Data): - 59.5% of patients achieved a significant response on the Axillary Sweating Daily Diary (ASDD) severity scale compared to 27.6% with vehicle[1].- Mean reduction in sweat production was 107.6 mg/5 min from baseline[1]. | Randomized, Placebo-Controlled Trial: - 60% of patients treated with oxybutynin showed at least a one-point improvement on the HDSS, compared to 27% of patients who received a placebo[2]. |
| Common Adverse Events | - Dry mouth (up to 24.2%)- Application site pain (up to 8.7%)- Mydriasis (pupil dilation) (up to 6.8%)[3] | - Dry mouth (43%)- Dizziness- Constipation[2] |
| Route of Administration | Topical (pre-moistened cloth) | Oral (tablet) |
| Dosage in Key Studies | 2.4% solution applied once daily[4][5] | Started at 2.5 mg daily, titrated up to 7.5 mg daily[2][6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of anticholinergic drugs on sweat gland activity.
Caption: Generalized experimental workflow for a comparative clinical trial.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and oxybutynin.
Gravimetric Measurement of Sweat Production
This quantitative method was a primary endpoint in the ATMOS-1 and ATMOS-2 trials for this compound.[1][5]
Objective: To measure the mass of sweat produced in a specific area over a defined period.
Procedure:
-
Acclimatization: Patients rest in a temperature and humidity-controlled room for a set period before measurement to ensure a stable baseline.
-
Site Preparation: The axillary area is carefully dried.
-
Application of Collection Medium: A pre-weighed filter paper is placed on the axilla.
-
Sweat Collection: The filter paper remains in place for a predetermined duration (e.g., 5 minutes).
-
Post-Collection Weighing: The filter paper is removed and immediately weighed.
-
Calculation: The change in weight of the filter paper represents the amount of sweat produced, typically expressed in milligrams per minute (mg/min).[7][8]
Hyperhidrosis Disease Severity Scale (HDSS)
The HDSS is a patient-reported outcome measure used to assess the impact of hyperhidrosis on a person's daily life. It was a key assessment tool in studies for both medications.[9][10][11]
Objective: To qualitatively measure the severity of hyperhidrosis from the patient's perspective.
Procedure: Patients are asked to respond to the following question: "How would you rate the severity of your hyperhidrosis?" with one of the following options:
-
My sweating is never noticeable and never interferes with my daily activities.
-
My sweating is tolerable but sometimes interferes with my daily activities.
-
My sweating is barely tolerable and frequently interferes with my daily activities.
-
My sweating is intolerable and always interferes with my daily activities.
A score of 3 or 4 is indicative of severe hyperhidrosis.[10][12] A one-point improvement in the HDSS score has been correlated with a 50% reduction in sweat production, while a two-point improvement is associated with an 80% reduction.[10]
Concluding Remarks
Both this compound and oxybutynin demonstrate efficacy in reducing sweat gland activity through an anticholinergic mechanism. The choice between a topical and an oral agent will likely depend on the location and severity of the hyperhidrosis, as well as the patient's tolerance for potential systemic side effects. While topical this compound offers a targeted approach with a lower incidence of systemic adverse events, oral oxybutynin may be more suitable for generalized hyperhidrosis. Direct comparative studies are needed to definitively establish the relative efficacy and safety of these two treatments.
References
- 1. Topical this compound for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin as a treatment for generalized hyperhidrosis: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical this compound in Primary Axillary Hyperhidrosis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. sweathelp.org [sweathelp.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Diagnosis and qualitative identification of hyperhidrosis - Nawrocki - Shanghai Chest [shc.amegroups.org]
- 8. Diagnosis Guidelines for Hyperhidrosis - Focus on Hyperhidrosis [medpagetoday.com]
- 9. neatapparel.com [neatapparel.com]
- 10. sweathelp.org [sweathelp.org]
- 11. researchgate.net [researchgate.net]
- 12. sweathelp.org [sweathelp.org]
Glycopyrronium Tosylate: A Comparative Analysis of Muscarinic Receptor Subtype Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional specificity of glycopyrronium (B1196793) tosylate for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The performance of glycopyrronium is contrasted with other well-established muscarinic antagonists, including atropine, tiotropium, and aclidinium (B1254267), supported by experimental data from in vitro studies.
Summary of Muscarinic Receptor Antagonist Binding Affinities
The following table summarizes the equilibrium dissociation constants (Ki) of glycopyrronium and comparator compounds for the human M1-M5 muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Glycopyrronium | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6* | No data | No data |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 |
| Tiotropium | 0.0316 | No data | No data | No data | 0.100 |
| Aclidinium | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar |
*Data from studies on human lung and airway smooth muscle homogenates suggest a Ki range of 0.5-3.6 nM for M1-M3 receptors with no significant selectivity, although some functional data indicates a preference for M1 and M3 over M2 receptors.[1]
Functional Antagonism at Muscarinic Receptor Subtypes
The functional potency of glycopyrronium and comparator compounds is presented below. This data reflects the concentration of the antagonist required to inhibit a functional response mediated by a specific receptor subtype.
| Compound | M1 (pA2/pIC50) | M2 (pA2/pIC50) | M3 (pA2/pIC50) | M4 (pA2/pIC50) | M5 (pA2/pIC50) |
| Glycopyrronium | >11 (-log KB)[1] | 9.09 (-log KB)[1] | 10.31 (-log KB)[1] | No data | No data |
| Tiotropium | No data | No data | 9.5 (pIC50)[2] | No data | No data |
| Aclidinium | No data | No data | ~9 (IC50 ~1nM) | No data | No data |
Note on Glycopyrronium Specificity: There are conflicting reports regarding the precise selectivity of glycopyrronium. While some binding studies in human airway tissues show little selectivity between M1, M2, and M3 receptors[3], functional studies in isolated tissues suggest a significantly higher potency at M1 and M3 receptors compared to M2 receptors.[1] Specifically, one study reported that glycopyrronium bromide is about 10-fold more potent at blocking M3 receptors and about 100-fold more potent at blocking presumed M1 receptors than M2 receptors.[1] Another report indicates that glycopyrronium has the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Another source suggests a 3-5 fold higher affinity for M3 receptors over M1 and M2.[4] This apparent discrepancy may be due to differences in experimental tissues and methodologies. The lower affinity for M2 receptors may contribute to a reduced incidence of tachycardia.[1]
Comparator Compound Profiles:
-
Tiotropium exhibits high affinity for M1 and M3 receptors and is noted for its slow dissociation from these subtypes, contributing to its long duration of action.[4][5] It also displays kinetic selectivity, dissociating more rapidly from M2 than from M1 and M3 receptors.[4][5]
-
Aclidinium demonstrates subnanomolar affinity for all five muscarinic receptor subtypes and also shows kinetic selectivity for M3 over M2 receptors.[6]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Muscarinic Receptor G Protein-Coupled Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (e.g., glycopyrronium tosylate).
-
Controls:
-
Total Binding: Membranes and radioligand only.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate all specific binding sites.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to inhibit the increase in intracellular calcium triggered by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: CHO or HEK 293 cells expressing the M1, M3, or M5 receptor subtype are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50) is determined from the concentration-response curves.
Caption: Calcium Mobilization Functional Assay Workflow.
References
- 1. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Glycopyrronium Tosylate in a Laboratory Setting
The proper disposal of glycopyrronium (B1196793) tosylate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As an active pharmaceutical ingredient (API), glycopyrronium tosylate requires a structured disposal plan that minimizes risk to personnel and the environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
This compound, and the closely related glycopyrrolate, are known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[1]
Waste Categorization and Segregation
Proper segregation of waste is the first step in a compliant disposal process. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies regulating pharmaceutical waste.[3][4][5] While this compound is not a DEA-controlled substance, its disposal is governed by EPA regulations, particularly the Resource Conservation and Recovery Act (RCRA).[3][5]
Key Disposal Principles:
-
Do Not Sewer: Under the EPA's Subpart P, hazardous pharmaceutical waste cannot be flushed down the drain.[4] As a best practice, this should apply to all pharmaceutical waste, including this compound.
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for different types of waste generated during research and development.
| Waste Type | Recommended Container | Disposal Pathway |
| Pure this compound | A dedicated, sealed, and clearly labeled container for non-hazardous pharmaceutical waste (often blue or white). | Collection by the institution's Environmental Health and Safety (EHS) department for approved disposal. |
| Contaminated Labware | Puncture-resistant sharps containers for needles and blades; designated bins for other contaminated solid waste. | Autoclaving or other decontamination followed by disposal as solid waste, or direct incineration. |
| Contaminated Solvents/Solutions | Labeled, sealed, and chemically compatible containers for hazardous waste. | Collection by EHS for disposal as chemical waste, likely via incineration. |
| Unused Product (e.g., Qbrexza®) | The original packaging, placed within a designated pharmaceutical waste container. | Follow institutional procedures for expired or unused medication disposal, typically via a reverse distributor. |
Step-by-Step Disposal Protocol
-
Consult Institutional EHS Guidelines: Before beginning any work with this compound, review your organization's specific chemical hygiene and waste disposal plans. Your Environmental Health and Safety (EHS) department is the primary resource for understanding local and state regulations.
-
Wear Appropriate PPE: Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound waste.
-
Segregate at the Point of Generation:
-
Place unused or expired pure this compound into a designated, labeled waste container.
-
Dispose of contaminated items such as pipette tips, gloves, and wipes into a separate, clearly marked container for solid pharmaceutical waste.
-
Collect any liquid waste containing this compound in a sealed, leak-proof container that is properly labeled with its contents.
-
-
Label Waste Containers: All waste containers must be clearly labeled with the name of the chemical ("this compound Waste") and any other identifiers required by your institution.
-
Store Waste Securely: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department.
-
Schedule Waste Pickup: Contact your EHS department to arrange for the collection and final disposal of the waste. The most common and recommended method for disposing of pharmaceutical waste is incineration at a licensed facility.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Glycopyrronium Tosylate
For researchers and scientists in the fast-paced world of drug development, ensuring personal and environmental safety when handling potent compounds like Glycopyrronium Tosylate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields | To protect against accidental exposure from a damaged container during transit. |
| Weighing and Dispensing (Solid Form) | - Double nitrile gloves- Disposable full-body suit (e.g., Tyvek®) with hood- Shoe covers- Powered Air-Purifying Respirator (PAPR) with appropriate cartridges- Safety goggles (if not using a full-face respirator) | High risk of aerosolization of potent powder. Full body and respiratory protection are essential to prevent inhalation and skin contact.[1][2] |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization compared to handling powders, but protection against splashes is necessary. |
| Waste Disposal | - Double nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles | To protect against contact with contaminated waste materials. |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and protocols outline the key steps from preparation to disposal.
Experimental Protocols:
1. Preparation of the Work Area:
-
Before handling this compound, ensure that the designated work area, preferably a certified chemical fume hood or a glove box, is clean and uncluttered.
-
Verify that the ventilation is functioning correctly.
-
Prepare all necessary equipment and materials (e.g., spatulas, weigh boats, solvents, vials) and place them within the containment area to minimize movement in and out of the hood.
-
Have a spill kit readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within a ventilated balance enclosure or a glove box to contain any airborne particles.[3][4][5]
-
Use anti-static weigh boats or paper.
-
Carefully open the container with the compound, avoiding any sudden movements that could create dust.
-
Use a dedicated, clean spatula to transfer the desired amount of powder.
-
Close the primary container tightly immediately after weighing.
-
Document the weighed amount.
3. Dissolving and Transferring the Solution:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If possible, use a closed system for transfers to minimize the risk of exposure.
-
Ensure the compound is fully dissolved before proceeding with the experiment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6][7]
Waste Segregation and Disposal Procedures:
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not mix with other chemical waste unless compatibility is known.- Dispose of as hazardous chemical waste through a certified vendor.[6] |
| Contaminated Solid Waste (Gloves, lab coats, weigh boats, pipette tips, etc.) | - Place all contaminated disposable items in a designated, sealed, and labeled hazardous waste bag or container immediately after use.- Do not dispose of in regular trash. |
| Contaminated Liquid Waste (Solvents, reaction mixtures, etc.) | - Collect in a sealed, labeled, and appropriate hazardous waste container.- Do not pour down the drain.- The container should be clearly marked with the contents, including "this compound." |
| Contaminated Glassware (Vials, beakers, etc.) | - If reusable, decontaminate using a validated cleaning procedure. This may involve rinsing with a suitable solvent that is collected as hazardous waste.- If disposable, place in a designated, puncture-resistant container labeled as hazardous waste. |
By implementing these rigorous safety and handling protocols, research professionals can confidently work with this compound while ensuring their safety and the integrity of their research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
